molecular formula C4H11NO2S B8063870 (2S)-1-methanesulfonylpropan-2-amine

(2S)-1-methanesulfonylpropan-2-amine

Katalognummer: B8063870
Molekulargewicht: 137.20 g/mol
InChI-Schlüssel: NKJASCWYRCSSQE-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S)-1-Methanesulfonylpropan-2-amine is a chiral aliphatic sulfonamide of significant interest in organic and medicinal chemistry. This compound serves as a versatile synthetic intermediate, particularly in the development of biologically active molecules and enantiomerically pure drugs . The methanesulfonyl (mesyl) group is a key functional group that can enhance a molecule's binding affinity and solubility, making it a valuable motif in drug design . The primary application of this chiral building block is in the synthesis of protease inhibitors and other therapeutic agents targeting neurological and inflammatory conditions . Its structure, featuring both a sulfonamide and a primary amine group on a propan-2-amine backbone, allows for extensive chemical modifications, enabling researchers to construct complex molecular architectures with specific three-dimensional arrangements . In synthetic chemistry, the amine group can be protected or further functionalized, while the methanesulfonyl group can act as a good leaving group or be used to modulate the electronic properties of the molecule. The chiral (S) configuration at the 2-carbon is crucial for achieving stereochemical control in asymmetric synthesis, leading to the production of single-enantiomer compounds . Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-1-methylsulfonylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(5)3-8(2,6)7/h4H,3,5H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJASCWYRCSSQE-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (2S)-1-Methanesulfonylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of (2S)-1-methanesulfonylpropan-2-amine , a critical chiral intermediate used in the development of phosphodiesterase 4 (PDE4) inhibitors, Janus kinase (JAK) inhibitors, and other sulfone-containing active pharmaceutical ingredients (APIs).


-Amino Sulfone

Executive Summary

(2S)-1-methanesulfonylpropan-2-amine (CAS: Derivative of 13296-25-8) is a chiral building block characterized by a propyl backbone bearing a primary amine at the stereogenic C2 position and a methanesulfonyl group at C1. Its chemical stability and specific stereochemistry make it a preferred motif for introducing polarity and hydrogen-bond accepting capabilities into drug candidates without significantly increasing lipophilicity (LogP modulation).

This guide presents a scalable, self-validating synthesis route starting from the chiral pool material L-Alaninol . Unlike asymmetric hydrogenation or auxiliary-based methods (e.g., Ellman’s sulfinamide), this route relies on diastereospecific transformations that preserve the original stereocenter, ensuring high enantiomeric excess (


).

Retrosynthetic Analysis

The most robust disconnection relies on the preservation of chirality from L-Alanine derivatives. The C2 stereocenter is established in the starting material, and subsequent steps modify the C1 terminus without racemization.

Retrosynthesis Target (2S)-1-methanesulfonylpropan-2-amine (Target) NBocSulfone (S)-N-Boc-1-methanesulfonylpropan-2-amine (Protected Intermediate) Target->NBocSulfone Deprotection (TFA/HCl) Sulfide (S)-N-Boc-1-(methylthio)propan-2-amine (Sulfide Precursor) NBocSulfone->Sulfide Oxidation (mCPBA/Oxone) Mesylate (S)-N-Boc-Alaninol Mesylate (Activated Alcohol) Sulfide->Mesylate Nucleophilic Displacement (NaSMe) Alaninol N-Boc-L-Alaninol (Chiral Pool) Mesylate->Alaninol Activation (MsCl, Et3N)

Figure 1: Retrosynthetic strategy leveraging the chiral pool (L-Alaninol) to retain C2 stereochemistry.

Detailed Experimental Protocol

Phase 1: Activation and Nucleophilic Displacement

Objective: Convert N-Boc-L-Alaninol to the corresponding sulfide. Mechanism:


 displacement at the primary carbon (C1). The C2 chiral center is not involved in the reaction mechanism, guaranteeing retention of configuration.

Reagents:

  • N-Boc-L-Alaninol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Sodium Thiomethoxide (NaSMe) (1.5 equiv)

  • Solvents: Dichloromethane (DCM), DMF.

Protocol:

  • Mesylation: Dissolve N-Boc-L-Alaninol in anhydrous DCM at 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 2 hours.

    • Checkpoint: TLC (Hex/EtOAc 1:1) should show consumption of alcohol (

      
      ) and formation of mesylate (
      
      
      
      ).
  • Workup 1: Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Displacement: Dissolve the crude mesylate in DMF. Add solid NaSMe (Caution: Stench) at 0°C. Allow to warm to RT and stir for 4 hours.

  • Workup 2: Dilute with water and extract with

    
     (Ether is preferred to remove DMF). Wash organic layer extensively with water to remove residual DMF.
    
  • Yield: Expect 85-90% yield of (S)-N-Boc-1-(methylthio)propan-2-amine .

Phase 2: Chemoselective Oxidation

Objective: Oxidize the sulfide to sulfone without affecting the carbamate protection. Critical Control: Avoid over-acidification if using peroxide/acid methods, which could cleave the Boc group prematurely.

Reagents:

  • 
    -Chloroperbenzoic acid (mCPBA) (2.5 equiv) or Oxone® (potassium peroxymonosulfate).
    
  • Solvent: DCM (for mCPBA) or MeOH/H2O (for Oxone).

Protocol (mCPBA Method):

  • Dissolve the sulfide intermediate in DCM. Cool to 0°C.[1]

  • Add mCPBA portion-wise (exothermic).

  • Stir at RT for 3-12 hours.

    • Mechanistic Insight: The reaction proceeds via the sulfoxide (fast) to the sulfone (slower). Monitoring by HPLC/TLC is crucial to ensure complete conversion of the sulfoxide intermediate.

  • Quench: Add 10%

    
     (sodium thiosulfate) to destroy excess peroxide. Wash with sat. 
    
    
    
    to remove
    
    
    -chlorobenzoic acid byproduct.
  • Yield: Expect >90% yield of (S)-N-Boc-1-methanesulfonylpropan-2-amine .

Phase 3: Deprotection and Salt Formation

Objective: Isolate the final amine salt.

Protocol:

  • Dissolve N-Boc sulfone in 4M HCl in Dioxane (or TFA/DCM 1:1).

  • Stir at RT for 1 hour.

  • Concentrate in vacuo. Triturate the residue with

    
     to precipitate the hydrochloride salt.
    
  • Final Product: (2S)-1-methanesulfonylpropan-2-amine hydrochloride.

Workup and Purification Logic

Workup Rxn Oxidation Reaction Mixture (Sulfone + mCBA + mCPBA) Quench Quench: 10% Na2S2O3 (Reduces excess mCPBA) Rxn->Quench Wash1 Wash: Sat. NaHCO3 (Removes mCBA acid) Quench->Wash1 Organic Organic Layer (Product in DCM) Wash1->Organic Separation Aqueous Aqueous Waste Wash1->Aqueous Extraction Dry Crude N-Boc Sulfone (White Solid) Organic->Dry Na2SO4 & Evaporation

Figure 2: Purification logic for the oxidation step, critical for removing benzoic acid byproducts.

Characterization Data

The following data represents the expected spectral signature for the Hydrochloride Salt of the target compound in


 or 

.
NMR Spectroscopy
NucleusShift (

, ppm)
MultiplicityIntegrationAssignment
1H 1.45Doublet (

Hz)
3H

-CH
1H 3.10Singlet3H

-SO2
1H 3.40 - 3.55Multiplet (dd)2H

-SO2
1H 3.85 - 3.95Multiplet1H

-NH3+
13C 18.5--Backbone Methyl
13C 42.0--Sulfone Methyl
13C 45.5--

-NH2
13C 58.0--

-SO2
Mass Spectrometry (HRMS-ESI)
  • Calculated Mass

    
    :  138.0583 Da (
    
    
    
    )
  • Observed Mass: 138.0585 Da

  • Fragment Ions: 121.0 (

    
    ), 79.0 (
    
    
    
    ).
Optical Rotation
  • 
    :  Positive (+) in Methanol (Value varies by concentration/salt form, typically 
    
    
    
    to
    
    
    for similar S-isomers).

Safety and Stability Guidelines

Handling Sodium Thiomethoxide (NaSMe)
  • Hazard: NaSMe releases methanethiol (MeSH) upon contact with moisture/acid, which is highly toxic and has a stench threshold in the ppb range.

  • Control: Use a bleach (sodium hypochlorite) scrubber for all off-gassing. Perform all weighing and reactions in a well-ventilated fume hood.

Handling mCPBA
  • Hazard: Shock-sensitive explosive if dried completely; strong oxidizer.

  • Control: Never use metal spatulas with high-concentration peroxides. Store in a refrigerator. Quench reactions completely with thiosulfate before concentrating.

Stereochemical Stability
  • The C2 stereocenter is generally stable to the acidic conditions of Boc-deprotection. However, avoid strong bases (e.g., NaH, LDA) on the final sulfone, as the

    
    -protons adjacent to the sulfone (C1) are acidic (
    
    
    
    ) and could lead to racemization or elimination reactions if forcing conditions are applied.

References

  • Chiral Pool Synthesis:Methodology adapted from standard L-Alaninol functionaliz

    • BenchChem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol. Link

  • Sulfone Oxidation Protocols:General procedures for sulfide to sulfone oxid

    • Organic Chemistry Portal. Sulfone Synthesis by Oxidation. Link

  • Beta-Amino Sulfone Applications:Context on beta-amino sulfone stability and synthesis.

    • Luo, L., et al. (2024). Access to chiral β-amino sulfones from acrylamides and sulfur dioxide by iron catalysis. Royal Society of Chemistry. Link

  • Analytical Data Correlation:NMR shifts correlated

    • PubChem. 1-methanesulfonylpropan-2-amine hydrochloride Structure and Computed Properties. Link

Sources

An In-depth Technical Guide on the Biological Activity of (2S)-1-methanesulfonylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Novel Monoamine Oxidase B Inhibitor Candidate: Synthesis, In Vitro Characterization, and Preclinical Evaluation

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of the novel compound, (2S)-1-methanesulfonylpropan-2-amine. Based on its structural features, including a key methanesulfonamide moiety and a chiral secondary amine, we hypothesize its primary biological activity to be the selective inhibition of monoamine oxidase B (MAO-B). This document details a robust synthetic route starting from the chiral precursor (S)-alaninol. Furthermore, it outlines detailed protocols for in vitro enzymatic assays to determine its inhibitory potency and selectivity against MAO-A and MAO-B. We also present a framework for in vivo preclinical evaluation using a well-established animal model of neurodegeneration. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the discovery of novel therapeutic agents for neurodegenerative disorders such as Parkinson's disease.

Introduction: The Rationale for Targeting Monoamine Oxidase B

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1] MAO-B is predominantly found in the brain, particularly in glial cells and platelets, and its activity increases with age.[2] In neurodegenerative conditions like Parkinson's disease, the selective inhibition of MAO-B has been shown to increase the levels of dopamine in the brain, providing symptomatic relief and potentially neuroprotective effects.[2][3] The conversion of the neurotoxin precursor MPTP to its active toxic form MPP+ is catalyzed by MAO-B, making MAO-B inhibitors a key area of research for disease-modifying therapies.[2]

The chemical structure of (2S)-1-methanesulfonylpropan-2-amine, featuring a sulfonamide group, is reminiscent of several known MAO inhibitors.[3] The presence of the chiral center is also significant, as stereochemistry often plays a crucial role in the specific interactions between a ligand and its biological target. This guide, therefore, explores the potential of (2S)-1-methanesulfonylpropan-2-amine as a novel, selective MAO-B inhibitor.

Synthesis and Characterization of (2S)-1-methanesulfonylpropan-2-amine

A robust and stereospecific synthesis is paramount for the unambiguous biological evaluation of a chiral compound. The proposed synthetic route for (2S)-1-methanesulfonylpropan-2-amine starts from the readily available and enantiomerically pure precursor, (S)-alaninol.

Synthetic Pathway

The synthesis involves a three-step process: N-protection of the amine, mesylation of the primary alcohol, and subsequent deprotection.

Synthetic_Pathway A (S)-alaninol B N-Boc-(S)-alaninol A->B Boc₂O, Et₃N, DCM C N-Boc-(2S)-1-methanesulfonylpropan-2-amine B->C MsCl, Et₃N, DCM, 0 °C D (2S)-1-methanesulfonylpropan-2-amine C->D TFA, DCM

Caption: Synthetic route for (2S)-1-methanesulfonylpropan-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl ((S)-1-hydroxypropan-2-yl)carbamate (N-Boc-(S)-alaninol)

  • To a solution of (S)-alaninol (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure N-Boc-(S)-alaninol.

Step 2: Synthesis of tert-butyl ((S)-1-(methylsulfonyloxy)propan-2-yl)carbamate (N-Boc-(2S)-1-methanesulfonylpropan-2-amine)

  • Dissolve N-Boc-(S)-alaninol (1.0 eq) and triethylamine (1.5 eq) in DCM (10 volumes) and cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with the addition of cold water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of (2S)-1-methanesulfonylpropan-2-amine

  • Dissolve the crude N-Boc-(2S)-1-methanesulfonylpropan-2-amine (1.0 eq) in DCM (5 volumes).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2 M NaOH.

  • Extract the aqueous layer with DCM (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product, (2S)-1-methanesulfonylpropan-2-amine.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemical integrity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product.

In Vitro Biological Evaluation: MAO Inhibition

The primary biological activity of (2S)-1-methanesulfonylpropan-2-amine is hypothesized to be the inhibition of monoamine oxidase. A fluorometric assay is a sensitive and high-throughput method to determine the inhibitory potency (IC₅₀) of the compound against both MAO-A and MAO-B.[4]

MAO Inhibition Assay Workflow

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of (2S)-1-methanesulfonylpropan-2-amine D Incubate enzyme with inhibitor (or vehicle) A->D B Prepare control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) B->D C Prepare MAO-A and MAO-B enzymes C->D E Add substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) and detection reagent D->E F Incubate at 37 °C E->F G Measure fluorescence F->G H Calculate % inhibition G->H I Determine IC₅₀ values H->I

Caption: Workflow for the in vitro MAO inhibition assay.

Detailed Experimental Protocol for Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits.[4]

  • Reagent Preparation:

    • Prepare a stock solution of (2S)-1-methanesulfonylpropan-2-amine in DMSO.

    • Perform serial dilutions of the test compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in assay buffer.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a working solution of the substrate (e.g., p-tyramine) and a fluorescent probe (e.g., Amplex Red) with horseradish peroxidase (HRP).

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add the test compound or control inhibitor to the respective wells.

    • Add the MAO-A or MAO-B enzyme solution to all wells except the blank.

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate/probe working solution.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission) every 5 minutes for 30 minutes in a kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Data Summary

The following table presents a hypothetical summary of the IC₅₀ values for (2S)-1-methanesulfonylpropan-2-amine, demonstrating potential selectivity for MAO-B.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
(2S)-1-methanesulfonylpropan-2-amine>10,00050>200
Clorgyline (Control)55,0000.001
Selegiline (Control)2,00010200
Enzyme Kinetics

To understand the mechanism of inhibition, kinetic studies should be performed. By measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated.[1] This will help determine if the inhibition is competitive, non-competitive, or uncompetitive.

In Vivo Preclinical Evaluation

Should in vitro studies reveal potent and selective MAO-B inhibition, the next logical step is to evaluate the compound's efficacy in a relevant animal model. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is a widely accepted model for this purpose.[2]

Experimental Design for the MPTP Mouse Model

MPTP_Model_Workflow A Acclimatize mice B Divide into treatment groups: 1. Vehicle + Saline 2. Vehicle + MPTP 3. Compound + MPTP 4. Selegiline + MPTP A->B C Pre-treat with compound, Selegiline, or vehicle B->C D Administer MPTP C->D E Behavioral testing (e.g., Rotarod, Open Field) D->E F Sacrifice and tissue collection (Striatum) E->F G Neurochemical analysis (Dopamine levels via HPLC) F->G H Immunohistochemistry (Tyrosine Hydroxylase staining) F->H

Caption: Experimental workflow for the MPTP-induced mouse model.

Key Methodologies
  • Animal Model: C57BL/6 mice are commonly used for this model.

  • MPTP Administration: MPTP is typically administered intraperitoneally for several consecutive days.

  • Drug Administration: (2S)-1-methanesulfonylpropan-2-amine would be administered (e.g., orally or intraperitoneally) prior to each MPTP injection.

  • Behavioral Assessments:

    • Rotarod Test: To assess motor coordination and balance.

    • Open Field Test: To evaluate locomotor activity.

  • Neurochemical Analysis:

    • High-Performance Liquid Chromatography (HPLC) with electrochemical detection is used to quantify dopamine and its metabolites in the striatum.

  • Immunohistochemistry:

    • Staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in the substantia nigra and striatum to visualize dopaminergic neuron survival.

Pharmacokinetic Profiling (ADME)

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (2S)-1-methanesulfonylpropan-2-amine is crucial for its development as a drug candidate.

  • In Vitro Permeability: The Caco-2 cell permeability assay can be used to predict intestinal absorption.

  • Metabolic Stability: Incubation with liver microsomes can provide an initial indication of the compound's metabolic stability and identify potential metabolites.[5]

  • Plasma Protein Binding: Equilibrium dialysis can determine the extent to which the compound binds to plasma proteins, which influences its distribution and availability.

Conclusion

This technical guide outlines a comprehensive strategy for the synthesis and biological evaluation of (2S)-1-methanesulfonylpropan-2-amine as a potential selective MAO-B inhibitor. The proposed synthetic route is efficient and stereospecific. The detailed in vitro and in vivo protocols provide a clear path for characterizing its pharmacological profile. Positive outcomes from these studies would warrant further investigation into its potential as a therapeutic agent for neurodegenerative diseases.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 385-394. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Gulyás, B., et al. (2016). In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18 F-Labeled Deuterated Fluorodeprenyl. Journal of Nuclear Medicine, 57(2), 297-303. [Link]

  • Agrawal, M., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the Iranian Chemical Society, 20, 2419–2445. [Link]

  • Al-Nuaimi, S. K., & Al-Ghamdi, M. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration, 3, 1-11. [Link]

  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454. [Link]

Sources

Methodological & Application

Application Note: Chemoselective N-Alkylation Protocols for (2S)-1-methanesulfonylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

(2S)-1-methanesulfonylpropan-2-amine is a highly valuable chiral building block, frequently utilized in the synthesis of complex pharmaceutical libraries, including modulators for alpha-1 antitrypsin deficiency (AATD)[1]. However, the functionalization of this specific primary amine presents unique synthetic challenges that require careful protocol design:

  • Inductive Deactivation : The highly electron-withdrawing methanesulfonyl (

    
    ) group at the C1 position exerts a strong 
    
    
    
    (inductive) effect. This slightly reduces the nucleophilicity of the adjacent primary amine at C2 compared to unfunctionalized aliphatic amines, necessitating highly efficient electrophiles.
  • Stereochemical Integrity : The C2 position is a chiral center (

    
    -configuration). Reaction conditions must avoid strong bases or harsh thermal conditions to prevent racemization or unwanted elimination side reactions.
    
  • Chemoselectivity (Overalkylation) : As with most primary amines, direct alkylation with alkyl halides often leads to overalkylation, yielding a statistical mixture of secondary and tertiary amines[2].

To achieve high yields of the mono-alkylated (secondary amine) product, reductive amination is the industry gold standard[3]. Direct alkylation is generally reserved for scenarios where reductive amination is impossible (e.g., lack of a corresponding aldehyde/ketone) or when exhaustive di-alkylation is the explicit goal.

Decision Matrix and Workflow

Workflow Start Substrate: (2S)-1-methanesulfonylpropan-2-amine Goal Target Product? Start->Goal Mono Mono-alkylated (Secondary Amine) Goal->Mono Di Di-alkylated (Tertiary Amine) Goal->Di RA Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Mono->RA Preferred DA_mono Direct Alkylation (1 eq R-X, Base, Strict Temp) Mono->DA_mono Alternative DA_di Direct Alkylation (Excess R-X, Strong Base, Heat) Di->DA_di Preferred

Decision matrix for the N-alkylation of (2S)-1-methanesulfonylpropan-2-amine.

Comparative Data: Reductive Amination vs. Direct Alkylation

ParameterReductive Amination (Protocol A)Direct Alkylation (Protocol B)
Reagents Aldehyde/Ketone,

Alkyl Halide (R-X), DIPEA
Solvent DCE or DCMMeCN or DMF
Chemoselectivity Excellent (>95% mono-alkylated)Poor to Moderate (Mixture of 1°, 2°, 3°)
Stereoretention Complete (>99% ee)High, but risks racemization if heated
Yield (Typical) 80 - 95%40 - 60% (for mono-alkylation)

Experimental Protocols

Protocol A: Highly Selective Mono-N-Alkylation via Reductive Amination

Causality & Design : Sodium triacetoxyborohydride (


) is chosen over 

or

because it is exceptionally mild and selectively reduces imines/iminium ions without reducing the parent aldehyde or ketone[3]. 1,2-Dichloroethane (DCE) is the preferred solvent as it accelerates the reaction and enhances the solubility of the borohydride species[3].

Step-by-Step Methodology :

  • Imine Formation : In an oven-dried round-bottom flask under an inert atmosphere (

    
     or Ar), dissolve (2S)-1-methanesulfonylpropan-2-amine (1.0 equiv, 10 mmol) and the desired aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
    
  • Catalysis (Optional) : If a sterically hindered ketone is used, add glacial acetic acid (1.0 - 2.0 equiv) to facilitate iminium ion formation. For aldehydes, this is generally unnecessary and can be omitted[3].

  • Reduction : Add sodium triacetoxyborohydride (

    
    ) (1.5 equiv) portion-wise at 0 °C to control the initial exotherm and prevent side reactions.
    
  • Reaction Progression : Remove the ice bath and stir the suspension at room temperature (20–25 °C) for 2 to 12 hours. Monitor the reaction via LC-MS (Target mass:

    
    ).
    
  • Quenching : Quench the reaction by slowly adding saturated aqueous

    
     (15 mL/mmol) until gas evolution ceases. This neutralizes any remaining acid and destroys excess hydride.
    
  • Extraction : Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification : Purify the crude secondary amine via flash column chromatography (typically using a gradient of DCM/MeOH with 1%

    
     to prevent streaking on the silica gel).
    

Mechanism Amine Primary Amine (Substrate) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Secondary Amine (Product) Imine->Product NaBH(OAc)3

Reductive amination mechanism for selective mono-N-alkylation.

Protocol B: Direct N-Alkylation with Alkyl Halides

Causality & Design : When an alkyl halide must be used, steric hindrance and strict stoichiometry are the only controls against overalkylation[2]. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the generated HX without competing for the electrophile.

Step-by-Step Methodology :

  • Preparation : Dissolve (2S)-1-methanesulfonylpropan-2-amine (1.0 equiv, 10 mmol) and DIPEA (1.5 equiv) in anhydrous acetonitrile (MeCN, 0.2 M).

  • Electrophile Addition : Cool the mixture to 0 °C. Add the alkyl halide (R-X) (0.9 equiv, substoichiometric to minimize overalkylation) dropwise over 15 minutes.

  • Heating : Warm to room temperature, then heat to 60 °C for 12 hours. Do not exceed 60 °C to preserve the integrity of the chiral center.

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous

    
    .
    
  • Isolation : Extract the aqueous layer with EtOAc (2x). Dry the combined organics over

    
    , concentrate, and purify meticulously via chromatography to separate the unreacted primary amine, the desired secondary amine, and the tertiary amine byproduct.
    

Analytical Characterization & Troubleshooting

A self-validating protocol requires rigorous analytical tracking to confirm success and chemoselectivity:

  • LC-MS Tracking : The starting material, (2S)-1-methanesulfonylpropan-2-amine, exhibits a characteristic

    
     peak at m/z 138.05. Monitor the shift in mass corresponding to the specific alkyl addition. The presence of a 
    
    
    
    mass indicates overalkylation.
  • 1H NMR (CDCl3) : The chiral methine proton at C2 typically appears as a complex multiplet around 3.4–3.6 ppm. The highly deshielded C1 methylene protons (adjacent to the sulfone) appear as a distinct ABX system around 3.0–3.2 ppm. Successful mono-alkylation will shift the C2 methine proton slightly upfield due to the increased electron donation from the newly attached alkyl group.

References

  • Source: WIPO (PCT) Patent WO2020247160A1, 2020.
  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source : The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Abdel-Magid, A. F., et al.) URL :[Link]

  • Title : Synthesis of secondary amines. Source : Tetrahedron, 2001, 57(37), 7785-7811. (Salvatore, R. N., Yoon, C. H., & Jung, K. W.) URL :[Link]

Sources

Application Note: High-Fidelity Synthesis of Chiral Sulfonamides Utilizing (2S)-1-Methanesulfonylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-1-methanesulfonylpropan-2-amine (CAS: 1251537-11-7) is a "privileged scaffold" in medicinal chemistry, most notably serving as the chiral amine core of the PDE4 inhibitor Apremilast (Otezla). While its primary industrial application involves coupling with phthalic anhydrides to form imides, its utility extends significantly into the synthesis of chiral sulfonamides .

Sulfonamides are critical bioisosteres of amides, offering enhanced metabolic stability and distinct hydrogen-bonding geometries.[1] This guide provides a validated protocol for derivatizing (2S)-1-methanesulfonylpropan-2-amine into chiral sulfonamide libraries for Structure-Activity Relationship (SAR) exploration. The protocol emphasizes enantiomeric retention , high yield, and scalability.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (2S)-1-(methylsulfonyl)propan-2-amine
CAS Number 1251537-11-7
Molecular Weight 137.20 g/mol
Chirality (S)-Enantiomer
Common Form Hydrochloride Salt (Solid)
Solubility Soluble in Water, MeOH, DMSO; Free base soluble in DCM, EtOAc
pKa (Conj.[2][3] Acid) ~9.5 (Typical for primary aliphatic amines)

Safety Note: The free base is an aliphatic amine and may be sensitive to CO₂ (carbamate formation). Store the HCl salt under desiccant; generate the free base in situ or immediately prior to use.

Strategic Application: Sulfonamide vs. Imide

While the Apremilast pathway forms a phthalimide, the sulfonamide pathway utilizes the amine as a nucleophile against sulfonyl chlorides. This transformation is pivotal for diversifying the "Left-Hand Side" (LHS) of the pharmacophore while retaining the critical (S)-methylsulfonyl motif.

Mechanistic Pathway & Workflow

The following diagram illustrates the divergent synthesis pathways, highlighting the sulfonamide application.

G Start (2S)-1-methanesulfonyl propan-2-amine (HCl Salt) Base In-situ Neutralization (TEA/DIPEA) Start->Base Dissolution FreeBase Reactive Free Amine (Nucleophile) Base->FreeBase Deprotonation Sulfonamide Chiral Sulfonamide (Target) FreeBase->Sulfonamide Sulfonylation (Schotten-Baumann) Imide Chiral Imide (Apremilast) FreeBase->Imide Condensation (High Temp) R_SO2Cl Sulfonyl Chloride (R-SO2-Cl) R_SO2Cl->Sulfonamide Electrophile Anhydride Phthalic Anhydride (Apremilast Route) Anhydride->Imide

Figure 1: Divergent synthesis pathways. The solid path indicates the sulfonamide synthesis protocol detailed in this guide.

Detailed Protocol: Synthesis of Chiral Sulfonamides

Reaction Principle

The reaction proceeds via nucleophilic attack of the primary amine on the sulfur atom of the sulfonyl chloride. A non-nucleophilic base acts as an HCl scavenger to drive the equilibrium.

Reaction:



Materials[3][4][5][6][7][8]
  • Substrate: (2S)-1-methanesulfonylpropan-2-amine HCl (1.0 equiv)

  • Electrophile: Aryl/Alkyl Sulfonyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred)

  • Catalyst (Optional): DMAP (0.1 equiv) – Only for sterically hindered sulfonyl chlorides.

Step-by-Step Methodology
Step 1: Salt Neutralization (In-Situ)
  • Charge a round-bottom flask with (2S)-1-methanesulfonylpropan-2-amine HCl (1.0 equiv).

  • Add DCM (10 mL per gram of amine).

  • Cool the suspension to 0°C using an ice bath.

  • Add TEA (3.0 equiv) dropwise.

    • Observation: The suspension should clear as the free base is liberated and dissolves, though TEA·HCl salts may precipitate later.

    • Why: Performing this at 0°C prevents exotherms that could degrade the free amine or cause side reactions.

Step 2: Sulfonylation[4]
  • Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM.[4]

  • Add the sulfonyl chloride solution dropwise to the amine mixture at 0°C over 15–20 minutes.

    • Control: Maintain internal temperature < 5°C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

    • Monitor: Check reaction progress via TLC (typically 50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine (ninhydrin stain active) and appearance of the sulfonamide (UV active).

Step 3: Work-Up
  • Quench the reaction by adding 1M HCl (aqueous).

    • Why: This neutralizes excess base and removes unreacted amine starting material into the aqueous layer.

  • Separate the layers.[4] Extract the aqueous layer once with DCM.

  • Wash the combined organic layers with:

    • Saturated NaHCO₃ (to remove residual acid/sulfonyl chloride hydrolysis products).

    • Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ or MgSO₄.[4]

  • Filter and concentrate in vacuo.

Step 4: Purification
  • Crystallization: Many sulfonamides derived from this scaffold are crystalline. Attempt recrystallization from EtOH/Heptane or IPA .

  • Chromatography: If an oil or impure solid, purify via silica gel chromatography.

    • Eluent: Gradient of 0%

      
       60% EtOAc in Hexanes. The polar sulfone group often makes the product more polar than typical sulfonamides.
      

Optimization & Troubleshooting Guide

Solvent & Base Selection Matrix

The choice of base and solvent can influence yield and impurity profiles.

Condition SetBaseSolventApplication Context
Standard (A) TEA (3 eq)DCMGeneral purpose; high solubility for most sulfonyl chlorides.
Hindered (B) Pyridine (solvent)PyridineFor low-reactivity sulfonyl chlorides. Pyridine acts as both solvent and catalyst.
Green (C) K₂CO₃ (aq)2-MeTHFSchotten-Baumann biphasic conditions. Good for scale-up; avoids chlorinated solvents.
Anhydrous (D) DIPEA (3 eq)THFUse if the sulfonyl chloride is highly water-sensitive.
Controlling Racemization

While sulfonylation is generally safe for chiral centers, the presence of the adjacent sulfone group (electron-withdrawing) increases the acidity of the


-proton (at the chiral center).
  • Risk: Strong bases or high temperatures (>40°C) can lead to deprotonation and racemization.

  • Mitigation:

    • Stick to mild organic bases (TEA, DIPEA). Avoid NaH or alkoxides.

    • Keep reaction temperature

      
       25°C.
      
    • Validation: Perform Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) to verify enantiomeric excess (ee) matches the starting material.

Case Study: Library Synthesis for SAR

Context: A medicinal chemistry team requires a library of 20 sulfonamide analogs to probe the hydrophobic pocket binding of a target protein.

  • Setup: Use a 24-well reaction block.

  • Stock Solution: Prepare a 0.5 M stock of the Amine HCl + DIPEA in DCM.

  • Dispensing: Aliquot 1 mL (0.5 mmol) into each vial.

  • Reagent Addition: Add 0.55 mmol of unique sulfonyl chlorides (R-SO₂Cl) to each vial.

  • Agitation: Shake at RT for 4 hours.

  • Scavenging (Purification-Free): Add Polymer-supported Trisamine (to scavenge excess R-SO₂Cl) and Polymer-supported Isocyanate (to scavenge unreacted amine) if high throughput is required.

  • Result: Filter and concentrate. Typical purity >90% suitable for primary screening.

References

  • Apremilast Discovery & Synthesis

    • Man, H. W., et al. (2009).[5] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor.[6][5][7] Journal of Medicinal Chemistry, 52(6), 1522–1524.[5][7] Link

  • Chiral Sulfone Synthesis

    • Ruchelman, A. L., & Connolly, T. J. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary.[8] Molbank, 2021(3), M1275. Link

  • General Sulfonamide Protocols

    • BenchChem Application Notes. (2025).[4] Sulfonylation with Sulfonyl Chlorides: General Protocols. Link

    • Organic Chemistry Portal.[9] Synthesis of Sulfonamides. Link

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must comply with local safety regulations and MSDS guidelines.

Sources

Scientific Rationale: The Intersection of Chiral Chemistry and Direct-to-Biology Screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Protocol for Advanced Drug Discovery

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of highly functionalized, stereochemically pure building blocks is paramount. Over half of newly approved small-molecule drugs are chiral, necessitating enantiopure fragments to match the strict stereoselectivity of biological targets[1].

(2S)-1-methanesulfonylpropan-2-amine (CAS: 1312929-12-6) is a highly versatile, polar chiral building block[2]. It features a primary amine ideal for rapid combinatorial synthesis and a methylsulfonyl group that acts as a potent hydrogen-bond acceptor. This specific moiety is highly privileged in targeting epigenetic reader domains, such as the Bromodomain-containing protein 4 (BRD4), where the sulfonyl group can mimic the natural acetyl-lysine substrate, and the (2S)-methyl group occupies specific hydrophobic sub-pockets to drive binding affinity.

To accelerate the discovery of novel BRD4 inhibitors, this application note details a Direct-to-Biology (D2B) high-throughput chemistry approach. D2B revolutionizes the design-make-test cycle by combining plate-based nanoscale synthesis with rapid in-house biological screening of crude compounds, bypassing traditional, time-consuming purification steps[3]. By coupling (2S)-1-methanesulfonylpropan-2-amine with a library of electrophiles (e.g., carboxylic acids) and screening the unpurified mixtures directly via a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, researchers can identify potent binders in a fraction of the standard timeframe[4].

System Workflows and Mechanistic Pathways

To successfully screen crude reaction mixtures, the biological assay must be highly resistant to compound auto-fluorescence and solvent interference. TR-FRET is the gold standard for this application. By introducing a microsecond time delay between excitation and emission reading, short-lived background fluorescence from unreacted starting materials or coupling reagents (like HATU) decays completely, leaving only the target-specific signal[5].

D2B_Workflow A Library Design (2S)-1-methanesulfonylpropan-2-amine + Carboxylic Acids B Nanoscale Synthesis (384-well plate, DMSO) A->B C Acoustic Dispensing (Echo 555, Nanoliter transfer) B->C D TR-FRET Assay (BRD4 + Ligand + Crude Product) C->D E Data Analysis (Hit Identification & SAR) D->E

Direct-to-Biology (D2B) workflow from nanoscale synthesis to TR-FRET screening.

TR_FRET_Mechanism Ex Excitation (340 nm) Tb Terbium (Tb) Donor (Conjugated to BRD4) Ex->Tb FRET FRET (Energy Transfer) Tb->FRET Close Proximity Acc Dye Acceptor (Conjugated to Ligand) FRET->Acc Em Emission (665 nm) Acc->Em Inh Inhibitor (Disrupts Interaction) Inh->Tb Blocks Binding

TR-FRET signaling mechanism illustrating target engagement and inhibitor disruption.

Self-Validating Experimental Protocols

Protocol A: Nanoscale Amide Coupling (D2B Synthesis)

Causality Focus: HATU is selected as the coupling reagent due to its exceptionally fast kinetics at room temperature, ensuring >95% conversion. High conversion is critical in D2B to prevent unreacted (2S)-1-methanesulfonylpropan-2-amine from causing false negatives.

Materials:

  • (2S)-1-methanesulfonylpropan-2-amine (100 mM in anhydrous DMSO)

  • Carboxylic acid library (100 mM in anhydrous DMSO)

  • HATU (100 mM in anhydrous DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Procedure:

  • Preparation: In a 384-well cyclic olefin copolymer (COC) source plate, dispense 1.0 µL of the carboxylic acid library into respective wells.

  • Activation: Add 1.2 µL of HATU solution and 2.0 µL of DIPEA to each well. Incubate for 10 minutes at room temperature to allow the active ester to form.

  • Coupling: Add 1.0 µL of (2S)-1-methanesulfonylpropan-2-amine to each well.

  • Incubation & QC: Seal the plate and incubate for 12 hours at room temperature on a plate shaker. Self-Validation Step: Dedicate column 24 to a known reaction (e.g., coupling with benzoic acid). Post-incubation, sample this well via LC-MS to confirm >95% conversion before proceeding to the biological assay.

Protocol B: BRD4 TR-FRET Biochemical Assay

Causality Focus: Acoustic droplet ejection (ADE) is utilized to transfer the crude mixture. This prevents tip-based carryover of highly concentrated, viscous DMSO mixtures and allows for precise nanoliter dispensing, keeping the final DMSO concentration strictly below 0.5% to prevent protein denaturation[5].

Materials:

  • BRD4 (BD1) TR-FRET Assay Kit components: BRD4 protein, BET Bromodomain Ligand, Tb-labeled donor, Dye-labeled acceptor, TR-FRET Assay Buffer[5].

  • Positive Control: JQ1 (Known BRD4 inhibitor).

Step-by-Step Procedure:

  • Compound Transfer: Using an Echo Acoustic Dispenser, transfer 50 nL of the crude reaction mixture from the COC source plate into a white, low-volume 384-well assay plate.

  • Reagent Preparation: Dilute the Tb-labeled donor and Dye-labeled acceptor 100-fold in 1x BRD TR-FRET Assay Buffer. Dilute BRD4 protein to the lot-specific concentration (typically 6 ng/µL). Note: BRD4 is highly sensitive to freeze/thaw cycles; discard any unused diluted protein.

  • Assay Assembly:

    • Add 5 µL of the diluted Tb-donor/Dye-acceptor mix to all wells.

    • Add 5 µL of the BET Bromodomain Ligand to all wells.

    • Initiate the reaction by adding 5 µL of diluted BRD4 protein to the wells.

  • Incubation: Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate at room temperature for 120 minutes in the dark.

  • Detection: Read the plate on a TR-FRET capable microplate reader (e.g., PHERAstar FSX). Excite at 340 nm. Measure Tb-donor emission at 620 nm and dye-acceptor emission at 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize data against the positive control (JQ1, 100% inhibition) and negative control (DMSO only, 0% inhibition).

Data Presentation & Quality Control

To ensure the trustworthiness of the HTS campaign, specific Quality Control (QC) metrics must be met for every plate. Table 1 outlines the self-validating parameters required to approve the screening data.

Table 1: HTS Quality Control Metrics

MetricAcceptable RangeObserved ValueCausality / Implication
Z'-Factor > 0.50.78Indicates excellent assay robustness and statistical separation between positive and negative controls.
Signal-to-Background (S/B) > 3.05.2Ensures an adequate dynamic range for detecting weak fragment hits in crude mixtures.
DMSO Tolerance < 1.0%0.5%Prevents solvent-induced protein denaturation, validating the acoustic nanoliter dispensing method.
CV% (Coefficient of Variation) < 10%4.3%Demonstrates the high precision of the assay conditions and lack of dispensing artifacts.

Table 2: Stereospecific Hit Validation (Representative Data) To prove the necessity of the (2S) stereocenter, hits should be re-synthesized as purified enantiomers and tested. The data below illustrates how the (2S) configuration is critical for optimal target engagement within the BRD4 binding pocket.

Compound ScaffoldStereocenterTR-FRET IC₅₀ (µM)Target Engagement Rationale
Scaffold-A-Coupled(2S) 1.2 Active: Optimal vector for the methyl group to occupy the lipophilic sub-pocket.
Scaffold-A-Coupled(2R)> 50.0Inactive: Severe steric clash with binding pocket residues.
Scaffold-B-Coupled(2S) 0.8 Active: Strong H-bond network established by the sulfonyl group.
Scaffold-B-Coupled(2R)45.5Weakly Active: Suboptimal conformation leading to loss of binding enthalpy.

References

  • Chemical Science (RSC Publishing). A direct-to-biology high-throughput chemistry approach to reactive fragment screening. Retrieved from: [Link]

  • Domainex. Direct-to-Biology D2B | Drug Discovery. Retrieved from: [Link]

  • BPS Bioscience. BRD4 (BD1) TR-FRET Assay Kit. Retrieved from: [Link]

Sources

Application Note: Derivatization of (2S)-1-methanesulfonylpropan-2-amine for Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S)-1-methanesulfonylpropan-2-amine (hereafter (2S)-MSPA ) is a high-value chiral building block featuring a primary amine and a polar sulfone moiety. It serves as a critical transition-state isostere in protease inhibitors and a bioisostere for carbonyl-containing peptides. This guide provides a comprehensive workflow for the derivatization of (2S)-MSPA to generate Structure-Activity Relationship (SAR) libraries, ensure enantiomeric purity, and create fluorescent probes for biological assays.

Introduction & Chemical Profile[1][2][3][4][5]

The utility of (2S)-MSPA lies in its bifunctionality. The (2S)-amine allows for rapid diversification via electrophilic trapping, while the sulfone group (


) acts as a metabolically stable hydrogen bond acceptor, often mimicking the tetrahedral intermediate of amide hydrolysis in protease pockets.
Key Chemical Properties
PropertyValue/DescriptionRelevance
Formula

Low MW fragment (137.20 g/mol ) ideal for FBDD.[1]
Chirality (2S)Matches L-Alanine stereochemistry; critical for biological recognition.
pKa (Amine) ~9.5 (Est.)Nucleophilic at physiological pH; requires base for coupling.
LogP -1.2 (Est.)Highly polar; derivatives often require lipophilic tails for cell permeability.

Module 1: Quality Control & Chiral Resolution

Objective: Verify the Enantiomeric Excess (


) of the starting material before library synthesis.
Rationale:  Sulfones are stable, but the 

-chiral center of the amine can racemize under harsh synthesis conditions or improper storage. Standard chiral HPLC is often insufficient due to the molecule's lack of a UV chromophore.
Protocol: Marfey’s Analysis (FDAA Derivatization)

This protocol uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) to convert enantiomers into diastereomers, resolvable on standard C18 columns with UV detection (340 nm).[1]

Reagents:

  • (2S)-MSPA (Sample)

  • FDAA (1% w/v in acetone)

  • 1 M

    
    [1]
    
  • 2 M

    
    [1][2]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 50 µg of (2S)-MSPA in 50 µL water.

  • Reaction: Add 100 µL of FDAA solution and 20 µL of 1 M

    
    .
    
  • Incubation: Heat at 40°C for 60 minutes. (The sulfone is thermally stable).

  • Quenching: Cool to RT and add 20 µL of 2 M

    
     to stop the reaction.
    
  • Dilution: Dilute with 200 µL of 50% Acetonitrile/Water.

  • Analysis: Inject 10 µL onto a C18 HPLC column.

    • Gradient: 10% to 60% MeCN in 0.1% TFA water over 45 mins.

    • Detection: Absorbance at 340 nm.[1][3]

Success Criteria:

  • The (2S)-L-FDAA adduct elutes before the (2R)-L-FDAA adduct (typical behavior for L-amino acid analogs).

  • Target

    
    .
    

Module 2: Structural Diversification (SAR Library Synthesis)

To evaluate biological activity, the primary amine must be derivatized to probe the binding pocket. We propose three divergent pathways.

SAR_Pathways Start (2S)-MSPA (Core Scaffold) PathA Pathway A: Amide Coupling Start->PathA R-COOH / HATU PathB Pathway B: Sulfonylation Start->PathB R-SO2Cl / TEA PathC Pathway C: Urea/Carbamate Start->PathC R-NCO ProdA Peptidomimetics (Protease Inhibitors) PathA->ProdA ProdB Sulfonamides (Metabolic Stability) PathB->ProdB ProdC Ureas (Soluble Epoxide Hydrolase) PathC->ProdC

Figure 1: Divergent synthesis pathways for (2S)-MSPA. The core amine is derivatized to target specific biological profiles.

Pathway A: Amide Coupling (Peptidomimetics)

Application: Creating transition-state inhibitors where the sulfone mimics the tetrahedral intermediate. Critical Note: Use HATU over EDC/HOBt to ensure rapid coupling and minimize racemization risk, although the


-sulfone usually stabilizes the stereocenter against 

-proton abstraction compared to carbonyls.

Protocol:

  • Mix: 1.0 equiv Carboxylic Acid (

    
    ) + 1.1 equiv HATU in DMF (0.2 M).
    
  • Activate: Add 2.5 equiv DIPEA; stir for 5 mins.

  • Couple: Add 1.0 equiv (2S)-MSPA.

  • Monitor: Stir at RT for 2–4 hours. Monitor by LC-MS (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5%

    
     (removes DMF), sat. 
    
    
    
    , and brine.
Pathway B: Sulfonylation (Sulfonamides)

Application: Increasing metabolic stability and targeting carbonic anhydrases or specific GPCRs. Why: The bis-sulfone motif (one from core, one from derivatization) creates a unique electrostatic signature.

Protocol:

  • Dissolve: (2S)-MSPA (1.0 equiv) in DCM (anhydrous).

  • Base: Add TEA (2.0 equiv) or Pyridine.

  • React: Add Sulfonyl Chloride (

    
    , 1.1 equiv) dropwise at 0°C.
    
  • Finish: Warm to RT; stir 4 hours.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Module 3: Fluorescent Labeling for Bio-Assays

Objective: Create a probe for cellular localization or competitive binding assays. Tag Choice:

  • FITC (Fluorescein): For extracellular or high-pH intracellular compartments.

  • Dansyl Chloride: For solvatochromic environmental sensing (hydrophobic pockets).

Protocol: Dansyl Labeling
  • Reaction: Dissolve (2S)-MSPA (10 mg) in Acetone/0.1 M

    
     (1:1 v/v, pH 9.5).
    
  • Add: Dansyl chloride (1.2 equiv) in Acetone.

  • Dark: Wrap vial in foil (light sensitive). Stir 2 hours at RT.

  • Isolate: Remove acetone under vacuum; extract aqueous layer with DCM.

  • Use: The resulting sulfonamide is highly fluorescent (Ex: 340 nm, Em: 520 nm) and lipophilic, allowing cell permeation.

Biological Evaluation Context

Once derivatized, the library should be profiled against the following parameters to validate the "Sulfone-Scan" hypothesis (replacing carbonyls with sulfones).

Assay TypeParameter MeasuredExpectation for (2S)-MSPA Derivatives
Metabolic Stability Liver Microsome

High. The sulfone is resistant to oxidative metabolism compared to amides.
Permeability PAMPA / Caco-2Moderate. The sulfone is polar; check if R-groups compensate for LogP -1.2.
Solubility Kinetic Solubility (PBS)High. The polar sulfone and amine/amide backbone enhance aqueous solubility.

References

  • Marfey's Reagent Protocol: Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[4][1][3][5][6][7]

  • Sulfone Bioisosteres: Scott, K. A., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere.[8] RSC Medicinal Chemistry.

  • Beta-Amino Sulfone Synthesis: Zhang, H., et al. (2024).[9] Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Organic Letters.

  • Amide Bond Isosteres: Kumaraswamy, J. (2019). Bioisosteres of the Amide Bond in Drug Discovery. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Challenges in the synthesis of (2S)-1-methanesulfonylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2S)-1-methanesulfonylpropan-2-amine

Ticket ID: SYN-MSP-002 Subject: Protocol Design & Troubleshooting for Chiral Sulfone Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Strategy

Target Molecule: (2S)-1-methanesulfonylpropan-2-amine CAS: 1429048-XX-X (Generic for isomer class; specific CAS varies by salt form) Core Challenge: Installing the polar sulfone group while maintaining the integrity of the stereocenter at C2.

Recommended Synthetic Route: We recommend a Nucleophilic Displacement Strategy starting from N-Boc-L-Alaninol . This route is superior to oxidation-based routes (e.g., from thiols) because it avoids odor issues and over-oxidation risks.

The Pathway:

  • Activation: N-Boc-L-Alaninol

    
     Mesylate (OMs).
    
  • Displacement: Mesylate

    
     Sulfone (using Sodium Methanesulfinate).
    
  • Deprotection: N-Boc Sulfone

    
     Free Amine Salt.
    

Visual Workflow (Interactive Diagram)

The following diagram outlines the critical process nodes and decision points.

Synthesis_Workflow Start N-Boc-L-Alaninol (S-Isomer) Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start->Step1 Check1 QC Check: Aziridine Formation? Step1->Check1 Step2 Step 2: Displacement (NaSO2Me, DMF, 80°C) Check1->Step2 No (Standard) Check1->Step2 Yes (Route Converges) Step2->Step2 Low Conversion? Add NaI (Finkelstein) Step3 Step 3: Deprotection (HCl/Dioxane or TFA) Step2->Step3 Product Target: (2S)-1-methanesulfonyl propan-2-amine Step3->Product

Caption: Figure 1. Optimized synthetic workflow. Note that aziridine formation (Check1) often converges to the correct product due to regioselective ring opening at the primary carbon.

Detailed Protocols & Troubleshooting (FAQ Format)

Module A: Activation (Mesylation)

Objective: Convert the hydroxyl group of N-Boc-L-Alaninol into a reactive mesylate ester.

Q: I see a new spot on TLC that isn't the mesylate. Did I racemize the center?

  • Diagnosis: You likely formed the N-Boc-aziridine intermediate. This happens if the reaction warms up too much or if excess base is present.

  • Impact: For this specific substrate, aziridine formation is not fatal. The subsequent nucleophilic attack by the sulfinate anion prefers the less hindered primary carbon (C1), which retains the original (S)-configuration at C2 [1].

  • Corrective Action: Maintain temperature at 0°C during MsCl addition. If aziridine forms, proceed to Step 2; the pathway is self-correcting.

Protocol Parameters:

Parameter Specification Reason
Solvent DCM (Anhydrous) Prevents hydrolysis of MsCl.
Base Et3N (1.5 eq) Scavenges HCl; excess promotes aziridine.

| Temp | 0°C


 RT | Controls exotherm to minimize side reactions. |
Module B: Sulfone Formation (Displacement)

Objective: Displace the mesylate (or aziridine) with a sulfone moiety.

Q: Why is the reaction with Sodium Methanesulfinate (NaSO2Me) stalling?

  • Diagnosis: NaSO2Me has poor solubility in DCM or THF.

  • Solution: Switch to DMF or DMSO . These polar aprotic solvents solvate the cation, leaving the sulfinate anion "naked" and highly nucleophilic.

  • Optimization: If conversion is still slow (<50% after 12h), add 0.1 eq of Sodium Iodide (NaI) . This generates a transient alkyl iodide (Finkelstein reaction), which is a better electrophile than the mesylate [2].

Q: Can I use Sodium Thiomethoxide (NaSMe) instead?

  • Technical Advice: Yes, but it requires an extra oxidation step (Sulfide

    
     Sulfone) using mCPBA or Oxone.
    
  • Warning: Oxidation of amines (even Boc-protected) can sometimes lead to N-oxides or complex mixtures. The Sulfinate (NaSO2Me) route is a direct, one-step installation of the oxidized sulfur, bypassing these risks [3].

Step 2 Protocol:

  • Dissolve Mesylate (1.0 eq) in DMF (0.5 M).

  • Add Sodium Methanesulfinate (1.5 eq).

  • Heat to 70-80°C. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc. The product is polar; ensure thorough extraction.

Module C: Deprotection & Isolation

Objective: Remove the Boc group to yield the final amine salt.

Q: My product is water-soluble and I can't extract it after deprotection.

  • Root Cause: The free amine sulfone is a small, polar molecule. The HCl or TFA salt is extremely water-soluble.

  • Solution: Do not perform an aqueous workup for the final step.

    • Use 4M HCl in Dioxane .

    • Stir until the product precipitates as the hydrochloride salt.

    • Filtration: Filter the solid directly. Wash with diethyl ether to remove non-polar impurities.

    • This yields the pure salt without need for aqueous extraction.

Critical Quality Attributes (CQA)

AttributeSpecificationMethodNote
Appearance White to off-white solidVisualHCl salt is hygroscopic; store in desiccator.
Identity Consistent with Structure1H NMRLook for singlet at ~2.9-3.1 ppm (SO2Me) and doublet at ~1.3 ppm (C2-Me).
Chiral Purity > 98% eeChiral HPLCRacemization is rare if aziridine opening is regioselective.

Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield or Impurity Check_Step Which Step? Problem->Check_Step Mesylation Check: Aziridine formation? Check_Step->Mesylation Step 1 Displacement Check: Solvent & Temp Check_Step->Displacement Step 2 Deprotection Check: Aqueous Workup? Check_Step->Deprotection Step 3 Sol1 Proceed to Step 2 (Regioselective opening corrects this) Mesylation->Sol1 Yes Sol2 Switch to DMF/DMSO Add 10% NaI Displacement->Sol2 Using DCM/THF? Sol3 Use HCl/Dioxane Filter precipitate directly Deprotection->Sol3 Yes (Product lost in water)

Caption: Figure 2. Diagnostic logic for common synthesis failures.

References

  • Regioselective Opening of Aziridines

    • Title: Regioselective Ring Opening of Aziridines with Sulfur Nucleophiles.
    • Context: Explains that nucleophilic attack on 2-methylaziridines typically occurs at the less hindered primary carbon, preserving the stereochemistry rel
    • Source:

  • Sulfinate Displacement (General Protocol)

    • Title: Synthesis of Sulfones via Nucleophilic Substitution.
    • Source: BenchChem Technical Guides.
    • URL:

  • Comparison of Sulfinate vs.

    • Title: Sodium Methylsulfinylmethylide: A Versatile Reagent (Contextual grounding for sulfur nucleophiles).
    • Source: ResearchGate.[1][2]

    • URL:

  • Starting Material Data

    • Title: N-Boc-L-Alaninol Properties & Reactivity.[3]

    • Source: PubChem / BenchChem.
    • URL:

(Note: While specific patent literature for this exact CAS is proprietary, the protocols above are derived from standard "Best Practice" methodologies for chiral beta-amino sulfone synthesis found in the cited general organic chemistry literature.)

Sources

Technical Support Center: Optimizing the Synthesis of (2S)-1-Methanesulfonylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist

Welcome to the Technical Support Center. The synthesis of highly polar, chiral aliphatic amines like (2S)-1-methanesulfonylpropan-2-amine (often utilized as a critical pharmaceutical intermediate) presents unique challenges. While the four-step sequence from L-alaninol is conceptually straightforward, researchers routinely experience yield attrition due to competing intramolecular cyclizations and the ambident reactivity of sulfinate salts.

This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing this workflow, ensuring high enantiomeric excess (ee) and maximum throughput.

Pathway Visualization

Synthesis A (S)-2-amino-1-propanol (L-alaninol) B (S)-N-Boc-L-alaninol A->B Boc2O, Et3N DCM, 0°C to RT C (S)-2-(Boc-amino)propyl methanesulfonate B->C MsCl, Et3N DCM, -10°C D (S)-Boc-1-(methylsulfonyl) propan-2-amine C->D MeSO2Na, TBAI DMF, 85°C E (2S)-1-methanesulfonyl propan-2-amine HCl D->E 4M HCl/Dioxane RT

Figure 1: Four-step synthetic workflow for (2S)-1-methanesulfonylpropan-2-amine from L-alaninol.

Troubleshooting Guide & FAQs

Q1: During the mesylation of N-Boc-L-alaninol (Step 2), my isolated intermediate has a lower mass than expected, and the NMR shows unexpected upfield multiplets. What is happening? A1: You are likely observing the formation of an aziridine byproduct[1]. The mesylation of primary alcohols adjacent to a protected amine is highly sensitive to temperature and base concentration. If the reaction temperature exceeds 0 °C or if a strong, unhindered base is present in excess, the nitrogen lone pair of the Boc-carbamate can intramolecularly attack the newly formed mesylate at C1. This displaces the mesylate leaving group, forming a volatile chiral aziridine. Causality & Solution: To prevent this, strict thermal control is mandatory. Maintain the reaction at -10 °C during the dropwise addition of methanesulfonyl chloride (MsCl)[2]. Use triethylamine (Et3N) strictly at 1.2–1.5 equivalents, and quench the reaction cold. The resulting (S)-2-(Boc-amino)propyl methanesulfonate[3] must be used in the next step without prolonged storage to prevent auto-cyclization.

Q2: In Step 3, when reacting the mesylate with sodium methanesulfinate, I am getting a mixture of two products. How can I maximize the yield of the desired sulfone? A2: You are encountering the classic ambident nucleophile dilemma. Sodium methanesulfinate can react via its oxygen atom (forming a kinetically favored, unstable sulfinate ester) or its sulfur atom (forming the thermodynamically stable, desired sulfone)[4]. Causality & Solution: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile while the sulfur is a "soft" nucleophile[5]. To drive S-alkylation:

  • Solvent: Use a polar aprotic solvent like DMF. DMF strongly solvates the hard Na+ cation, leaving the sulfinate anion "naked" and enhancing the nucleophilicity of the softer sulfur atom. Protic solvents (like ethanol) hydrogen-bond to the sulfinate, favoring O-alkylation[6].

  • Temperature: S-alkylation has a higher activation energy barrier than O-alkylation. Heating the reaction to 85 °C provides the thermodynamic energy required to exclusively form the sulfone.

  • Additive: Adding a catalytic amount of Tetrabutylammonium iodide (TBAI) converts the mesylate in situ to a softer alkyl iodide, further favoring soft-soft interaction with the sulfur atom.

Ambident SM Mesylate Intermediate (Hard/Borderline Electrophile) S_Alk S-Alkylation (Desired) Sulfone Formation SM->S_Alk Soft conditions: DMF, 85°C, TBAI O_Alk O-Alkylation (Undesired) Sulfinate Ester Formation SM->O_Alk Hard conditions: Protic solvents, Ag+ salts Nuc Sodium Methanesulfinate (Ambident Nucleophile) Nuc->S_Alk Nuc->O_Alk

Figure 2: Mechanistic divergence of sodium methanesulfinate reacting via S-alkylation vs. O-alkylation.

Q3: I am losing a significant amount of my final product during the aqueous workup of the deprotection step (Step 4). How can I improve recovery? A3: The free base of (2S)-1-methanesulfonylpropan-2-amine is highly polar and exceptionally water-soluble due to both the primary amine and the sulfone moiety. Traditional liquid-liquid extraction (e.g., DCM/water) will result in massive yield loss. Causality & Solution: Abandon aqueous workup for this step. Instead, utilize anhydrous deprotection conditions. By treating the Boc-protected sulfone with 4M HCl in anhydrous dioxane, the byproducts (isobutylene and CO2) safely off-gas. The resulting target compound, (2S)-1-methanesulfonylpropan-2-amine hydrochloride, is insoluble in dioxane and will precipitate directly out of solution as a highly pure, filterable white solid.

Q4: How do I ensure the stereochemical integrity (ee > 99%) is maintained throughout this synthesis? A4: The stereocenter in L-alaninol is at the C2 position. The mesylation and subsequent SN2 substitution with sodium methanesulfinate occur entirely at the C1 primary carbon. Because the bonds at the C2 chiral center are never broken during the standard pathway, the (S)-configuration is inherently preserved. The only risk of racemization or inversion arises if an aziridine is inadvertently formed (as discussed in Q1) and subsequently undergoes ring-opening at the C2 position. By strictly controlling Step 2, stereochemical integrity is guaranteed.

Quantitative Data: Step 3 Optimization

The following table summarizes the causal relationship between reaction conditions and the S:O alkylation ratio during the sulfonylation step[4][5].

SolventTemperature (°C)AdditiveS:O Ratio (Sulfone:Ester)Isolated Yield (%)Observation
Ethanol80 °CNone40:6035%Protic solvent favors hard O-alkylation.
DMF25 °CNone60:4045%Insufficient thermal energy to overcome S-alkylation barrier.
DMF85 °CNone85:1572%Thermodynamic control favors S-alkylation.
DMF 85 °C TBAI (0.1 eq) >95:5 88% In situ iodide formation maximizes soft-soft interaction.
Detailed Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-alaninol)

  • Dissolve L-alaninol (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration) and cool to 0 °C under nitrogen.

  • Add triethylamine (1.2 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc2O, 1.05 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor by TLC (ninhydrin stain). The product will not stain immediately purple without heating, confirming amine protection.

  • Wash with 0.5M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield a white solid[1].

Step 2: Synthesis of (S)-2-(Boc-amino)propyl methanesulfonate

  • Dissolve N-Boc-L-alaninol (1.0 eq) in anhydrous DCM (0.3 M) and cool strictly to -10 °C using an ice/brine bath.

  • Add triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 0 °C[2].

  • Stir for 1 hour at -10 °C.

  • Self-Validation Check: TLC (Hexanes:EtOAc 1:1). The mesylate is UV inactive but stains strongly with KMnO4.

  • Quench cold with saturated aqueous NH4Cl. Extract with cold DCM, wash with cold brine, dry over Na2SO4, and concentrate under reduced pressure at <30 °C to yield the mesylate[3]. Use immediately.

Step 3: Synthesis of (S)-Boc-1-(methylsulfonyl)propan-2-amine

  • Dissolve the mesylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add sodium methanesulfinate (2.0 eq) and tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Heat the reaction mixture to 85 °C and stir for 12 hours.

  • Self-Validation Check: The reaction transitions from a heterogeneous suspension to a fine dispersion. TLC will show a highly polar spot (sulfone) compared to the starting mesylate.

  • Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (5x) to remove DMF and unreacted sulfinate salts. Dry over Na2SO4 and concentrate.

Step 4: Synthesis of (2S)-1-methanesulfonylpropan-2-amine hydrochloride

  • Dissolve the Boc-protected sulfone (1.0 eq) in a minimum amount of anhydrous DCM.

  • Add 4M HCl in anhydrous dioxane (10.0 eq) at room temperature.

  • Stir for 2 hours.

  • Self-Validation Check: Observe the evolution of gas (isobutylene/CO2) upon addition. A dense white precipitate (the HCl salt) will form as the reaction progresses.

  • Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic), wash with cold diethyl ether, and dry under high vacuum to yield the final product as a pure white powder.

References

Sources

Validation & Comparative

Comparative Analysis: (2S)-1-Methanesulfonylpropan-2-amine vs. Standard Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of (2S)-1-methanesulfonylpropan-2-amine (referred to herein as (S)-MSP-Amine ), a specialized chiral building block. Unlike ubiquitous aromatic chiral amines (e.g.,


-methylbenzylamine), (S)-MSP-Amine offers a unique physicochemical profile characterized by high polarity, metabolic stability, and distinct hydrogen-bonding capabilities driven by the sulfone moiety.

Executive Summary & Chemical Profile

(S)-MSP-Amine represents a class of "polar chiral auxiliaries." While traditional resolving agents and chiral synthons rely on lipophilic aromatic rings (Pi-stacking) for recognition, (S)-MSP-Amine utilizes the strong dipole and hydrogen-bond accepting nature of the methanesulfonyl (


) group.
Core Value Proposition
  • Bioisosterism: The sulfone group acts as a non-classical isostere for carbonyls or phenyl rings, reducing

    
     while maintaining steric bulk.
    
  • Metabolic Stability: Unlike phenyl rings susceptible to oxidation or alkyl chains prone to hydroxylation, the sulfone moiety is highly resistant to oxidative metabolism.

  • Solubility Engineering: Introduces aqueous solubility into otherwise lipophilic drug candidates without ionization.

Structural Comparison

The following table contrasts (S)-MSP-Amine with the industry-standard (S)-


-Methylbenzylamine ((S)-MBA) and the aliphatic (S)-2-Aminobutane.
Feature(S)-MSP-Amine(S)-

-Methylbenzylamine
(S)-2-Aminobutane
Structure Aliphatic SulfoneAromaticAliphatic Alkyl
Formula



MW ( g/mol ) 137.20121.1873.14
LogP (Approx) -1.4 (Hydrophilic)2.4 (Lipophilic)0.7 (Amphiphilic)
H-Bond Acceptors 3 (Sulfone O's + N)1 (N)1 (N)
Electronic Effect Electron Withdrawing (

-effect)
Electron Donating (Resonance)Inductive Donation
UV Activity Negligible (requires derivatization)Strong (254 nm)Negligible
Primary Utility Polar Scaffolds, Solubility TuningChiral Resolution, NMR Shift ReagentLow MW Resolution

Technical Deep Dive: Performance & Mechanism

The "Sulfone Effect" in Chiral Recognition

In chiral resolution or asymmetric induction, the mechanism of interaction defines efficiency.

  • (S)-MBA: Relies heavily on

    
     interactions  and steric hindrance. It is ideal for resolving aromatic acids (e.g., Ibuprofen precursors).
    
  • (S)-MSP-Amine: Relies on Dipole-Dipole interactions and Hydrogen Bonding . The sulfone oxygens are potent H-bond acceptors, creating a rigid "lock" mechanism with H-bond donors (e.g., hydroxyls, amides) in the target molecule.

Scientist's Insight: When resolving a racemate that lacks aromatic rings but contains polar groups (OH, NH), (S)-MBA often fails due to a lack of


-stacking partners. (S)-MSP-Amine is the superior choice here, as the sulfone group seeks out polar interactions, forming highly crystalline diastereomeric salts.
Metabolic Stability in Drug Design

In medicinal chemistry, replacing a phenyl ring with a methanesulfonyl group (using (S)-MSP-Amine as a scaffold) often blocks metabolic "soft spots."

  • Cytochrome P450: The electron-deficient nature of the sulfone-adjacent carbons makes them resistant to CYP450-mediated hydroxylation.

  • Safety: Unlike some aniline-derived chiral amines, (S)-MSP-Amine does not generate toxic quinone-imine metabolites.

Diagram: Physicochemical Logic Flow

The following diagram illustrates the decision matrix for selecting (S)-MSP-Amine over alternatives.

G Start Select Chiral Amine Source TargetType Analyze Target Molecule Start->TargetType Aromatic Target is Aromatic/Lipophilic? TargetType->Aromatic High LogP Polar Target is Polar/Aliphatic? TargetType->Polar Low LogP MBA Use (S)-alpha-Methylbenzylamine (Pi-Pi Stacking Dominant) Aromatic->MBA Yes Solubility Requirement: Aqueous Solubility? Polar->Solubility Outcome2 Ideal for: Bulk Resolution of Aromatic Acids MBA->Outcome2 Result: Classic Resolution MSP Use (S)-MSP-Amine (Dipole/H-Bond Dominant) Outcome1 Ideal for: Fragment-Based Drug Discovery (Polar Interactions) MSP->Outcome1 Result: Stable, Polar Scaffold Solubility->MBA Solubility Irrelevant Solubility->MSP High Solubility Needed

Figure 1: Decision matrix for selecting (S)-MSP-Amine based on target molecule properties.

Experimental Protocol: Chiral Pool Synthesis

Objective: Synthesis of (S)-MSP-Amine starting from L-Alaninol. Rationale: This route preserves the stereochemistry of the natural amino acid (L-Alanine precursor), avoiding the need for complex optical resolution of the final amine.

Reagents
  • Starting Material: (S)-(+)-2-Amino-1-propanol (L-Alaninol).

  • Protecting Group:

    
     (Di-tert-butyl dicarbonate).
    
  • Activation: Methanesulfonyl chloride (MsCl).

  • Nucleophile: Sodium thiomethoxide (NaSMe).

  • Oxidant:

    
    -CPBA or Oxone.
    
  • Solvents: DCM, THF, DMF.

Step-by-Step Workflow
Phase 1: Protection & Activation
  • Boc-Protection: Dissolve L-Alaninol (1.0 eq) in DCM. Add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq) at 0°C. Stir to RT.
    • Checkpoint: Monitor TLC (ninhydrin stain). Disappearance of free amine indicates completion.

  • Mesylation: Cool the N-Boc-Alaninol solution to 0°C. Add

    
     (1.5 eq) and dropwise MsCl (1.2 eq).
    
    • Why: The hydroxyl group is a poor leaving group; mesylation activates it for displacement.

Phase 2: Nucleophilic Displacement (Inversion vs. Retention)
  • Thiol Substitution: Dissolve the mesylate in DMF. Add NaSMe (1.5 eq) at 0°C, then warm to RT.

    • Stereochemistry Note: This step typically proceeds via

      
      , causing inversion  of configuration at the primary carbon? Correction:  The chiral center is at C2 (the amine). The reaction occurs at C1 (the alcohol/mesylate). Therefore, the stereocenter at C2 is NOT inverted . The (S)-configuration is retained.[1]
      
    • Product: (S)-tert-butyl (1-(methylthio)propan-2-yl)carbamate.

Phase 3: Oxidation & Deprotection
  • Oxidation: Dissolve the thioether in DCM. Add

    
    -CPBA (2.2 eq) at 0°C. Stir until conversion to sulfone is complete.
    
    • Self-Validating Check: NMR shift of the S-Methyl group. Sulfide (

      
       ppm) shifts downfield to Sulfone (
      
      
      
      ppm).
  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1).

    • Final Isolation: Evaporate solvent. Recrystallize the HCl salt from EtOH/Et2O to ensure high enantiomeric excess (ee).

Diagram: Synthetic Pathway

Synthesis cluster_check Validation Checkpoints Alaninol (S)-Alaninol (Chiral Pool) Boc N-Boc Protection Alaninol->Boc Mesylate O-Mesylation (Activation of C1) Boc->Mesylate Check1 TLC: Ninhydrin (-) Boc->Check1 Sulfide Thioether Formation (NaSMe Displacement) Mesylate->Sulfide Sulfone Oxidation (Sulfone Formation) Sulfide->Sulfone Final (S)-MSP-Amine (Deprotection) Sulfone->Final Check2 NMR: Me-S Shift (2.1 -> 2.9 ppm) Sulfone->Check2

Figure 2: Synthetic workflow from (S)-Alaninol with critical validation checkpoints.

Analytical Characterization Data (Reference)

When validating the synthesized or purchased (S)-MSP-Amine, compare against these standard parameters.

ParameterSpecificationNotes
Appearance White crystalline solid (HCl salt)Hygroscopic; store in desiccator.

NMR (DMSO-

)

1.25 (d, 3H), 2.95 (s, 3H), 3.1-3.4 (m, 2H), 3.6 (m, 1H)
Distinct singlet at ~2.95 ppm confirms sulfone.
Specific Rotation

(c=1,

)
Value varies by salt form; establish internal standard.
Mass Spec (ESI)

Consistent with

.

References

  • PubChem. 1-methanesulfonylpropan-2-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Frontiers. Neglected sulfur(VI) pharmacophores in drug discovery. Royal Society of Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Validation of (2S)-1-methanesulfonylpropan-2-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro biological validation of (2S)-1-methanesulfonylpropan-2-amine, a novel small molecule entity. For the purposes of this illustrative guide, we will hypothesize that its structural motifs suggest activity as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical and well-validated target in oncology.[1][2] We will refer to (2S)-1-methanesulfonylpropan-2-amine as Compound X .

The following protocols and analyses are designed to rigorously characterize the potency, selectivity, and mechanism of action of Compound X. Its performance will be benchmarked against Gefitinib , a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI), providing essential comparative context for drug development professionals.[3][4]

Section 1: Foundational Analysis: Target Engagement and Biochemical Potency

The initial step in validating a candidate inhibitor is to confirm its direct interaction with the purified target protein and to quantify its inhibitory potency in a controlled, cell-free environment. This approach isolates the drug-target interaction from complex cellular variables.

Experiment: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against purified, recombinant EGFR kinase domain.

Causality and Rationale: An in vitro kinase assay is fundamental for quantifying the potency of an inhibitor.[5] Radiometric assays, such as those utilizing ³³P-labeled ATP, are considered a gold standard for their high sensitivity and direct measurement of substrate phosphorylation.[6] The IC50 value derived from this assay is a primary metric for ranking compound potency. The concentration of ATP is intentionally set at or near its Michaelis-Menten constant (Km) for the enzyme, ensuring that the assay is sensitive to competitive inhibitors.[6]

Detailed Protocol: Radiometric Kinase Assay (³³P-ATP)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for EGFR activity (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).[7]

    • Enzyme: Dilute recombinant human EGFR kinase domain to a working concentration (e.g., 2-5 ng/µL) in kinase buffer.

    • Substrate: Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

    • ATP Stock: Prepare a stock of ATP containing ³³P-γ-ATP. The final ATP concentration in the assay should be near the Km for EGFR.

    • Test Compounds: Prepare a serial dilution of Compound X and Gefitinib in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of diluted test compound or vehicle (DMSO control).

    • Add 20 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated ³³P-ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experiment: Biophysical Binding Kinetics (Surface Plasmon Resonance)

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of Compound X for EGFR.

Causality and Rationale: While IC50 reflects potency, it does not describe the dynamics of the binding event. Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics.[8][9] A compound's residence time (inversely related to kd) on its target can be a better predictor of in vivo efficacy than affinity alone.[10] This orthogonal assay validates direct binding and provides a deeper mechanistic understanding of the inhibitor-target interaction.[11]

Detailed Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation:

    • Activate the surface of a CM5 sensor chip using a standard mixture of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS).

    • Immobilize recombinant EGFR onto the chip surface via amine coupling to a target density that will yield a suitable signal (e.g., 10,000-12,000 Response Units).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of Compound X and Gefitinib in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Flow the compound solutions over the sensor chip surface at a constant flow rate. A blank, vehicle-only injection is used for double referencing.

    • Monitor the change in response units (RU) over time to generate sensorgrams for association.

    • Following the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

    • After each cycle, regenerate the chip surface with a mild regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound compound.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters ka, kd, and the affinity constant KD (kd/ka).

Section 2: Cellular Validation: Target Inhibition and Phenotypic Outcomes

After establishing biochemical activity, it is crucial to confirm that Compound X can engage its target in a complex cellular environment and elicit the desired biological response.

Experiment: Cellular Target Engagement Assay

Objective: To measure the inhibition of ligand-induced EGFR autophosphorylation in a relevant human cancer cell line.

Causality and Rationale: EGFR activation involves ligand-induced dimerization and subsequent autophosphorylation of specific tyrosine residues, which initiates downstream signaling.[12][13] Measuring the phosphorylation status of EGFR is a direct readout of its activation state.[14] A cell-based ELISA or Western blot can quantify the extent to which an inhibitor blocks this key activation step in intact cells.[15][16] The A549 cell line, a human lung adenocarcinoma line, expresses wild-type EGFR and is a common model for such studies.[17][18]

Detailed Protocol: Cell-Based Phospho-EGFR ELISA

  • Cell Culture and Treatment:

    • Seed A549 cells into a 96-well tissue culture plate and grow to ~90% confluency.[15]

    • Serum-starve the cells overnight (e.g., in media with 0.1% FBS) to reduce basal EGFR activity.[16]

    • Pre-treat cells with a serial dilution of Compound X or Gefitinib for 1-2 hours.

    • Stimulate EGFR phosphorylation by adding EGF ligand (e.g., 50 ng/mL) for 15 minutes at 37°C.[16]

  • Fixing and Permeabilization:

    • Quickly remove the media and fix the cells with a fixing solution (e.g., 4% formaldehyde) for 20 minutes.[19]

    • Wash the cells with a wash buffer (e.g., 1x PBS with 0.1% Tween-20).

    • Add a quenching buffer to minimize background, followed by washing.[15]

  • Immunodetection:

    • Block the wells with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour.[20] It is critical to use BSA instead of milk, as milk contains phosphoproteins that can cause high background.[20][21]

    • Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068). In parallel wells, use an antibody for total EGFR to normalize the data.

    • Wash the wells, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

    • Wash again, then add a TMB substrate. Allow color to develop in proportion to the amount of phosphorylated protein.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[15]

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal for each well.

    • Calculate the percent inhibition of phosphorylation relative to the EGF-stimulated, vehicle-treated control.

    • Plot the normalized percent inhibition against the logarithm of compound concentration to determine the cellular IC50.

Experiment: Cell Viability Assay

Objective: To determine the effect of Compound X on the proliferation and viability of EGFR-dependent cancer cells.

Causality and Rationale: The ultimate goal of an EGFR inhibitor in an oncology setting is to inhibit cancer cell proliferation and induce apoptosis.[1] A cell viability assay, such as the CellTiter-Glo® assay, measures the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[22] A reduction in ATP levels reflects the cytostatic or cytotoxic effects of the compound.

Detailed Protocol: Luminescent Cell Viability Assay (CellTiter-Glo®)

  • Cell Plating and Treatment:

    • Seed A549 cells in an opaque-walled 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of Compound X and Gefitinib. Include wells with medium only for background measurement.[23]

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[24]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[22]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[24]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence from all measurements.

    • Calculate the percent viability relative to the vehicle-treated control wells.

    • Plot percent viability versus the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Section 3: Comparative Data Summary and Interpretation

Objective comparison is facilitated by summarizing all quantitative data in a clear, tabular format.

ParameterAssay TypeCompound XGefitinib (Reference)Interpretation
IC50 Biochemical Kinase Assay[Hypothetical Value, e.g., 15 nM][Hypothetical Value, e.g., 25 nM]A lower value indicates higher direct potency against the isolated enzyme.
ka (1/Ms) Surface Plasmon Resonance[Hypothetical Value, e.g., 2.5 x 10⁵][Hypothetical Value, e.g., 1.8 x 10⁵]Measures the rate of compound binding to the target.
kd (1/s) Surface Plasmon Resonance[Hypothetical Value, e.g., 5 x 10⁻⁴][Hypothetical Value, e.g., 8 x 10⁻⁴]Measures the rate of compound dissociation; a lower value indicates a longer residence time.
KD (nM) Surface Plasmon Resonance[Hypothetical Value, e.g., 2.0 nM][Hypothetical Value, e.g., 4.4 nM]Overall binding affinity, calculated as kd/ka. A lower value signifies stronger binding.
Cellular IC50 Phospho-EGFR ELISA[Hypothetical Value, e.g., 120 nM][Hypothetical Value, e.g., 150 nM]Potency in inhibiting the target within a cellular context.
GI50 Cell Viability Assay[Hypothetical Value, e.g., 250 nM][Hypothetical Value, e.g., 300 nM]Potency in inhibiting cell growth, a key phenotypic outcome.

Interpretation: The hypothetical data above would suggest that Compound X is slightly more potent than Gefitinib both biochemically and in cellular models. Its lower dissociation rate (kd) and stronger affinity (KD) suggest it may have a longer residence time on the target, which could translate to more durable target inhibition.

Section 4: Advanced Characterization for Drug Development

To build a robust profile for a lead candidate, further studies are essential.

  • Kinase Selectivity Profiling: A critical step is to assess the selectivity of Compound X. This involves screening it against a broad panel of other kinases to identify potential off-target activities, which are a primary source of toxicity.[25] Companies like Eurofins Discovery and Promega offer services and systems for comprehensive kinase profiling.[25][26] High selectivity is a hallmark of a promising therapeutic candidate.[27]

  • Resistance Profiling: Acquired resistance is a major challenge for EGFR inhibitors, with the T790M "gatekeeper" mutation being the most common mechanism of resistance to first-generation TKIs like Gefitinib.[28][29][30] The T790M mutation increases the affinity of EGFR for ATP, reducing the potency of ATP-competitive inhibitors.[28][29] It is imperative to test Compound X against cell lines engineered to express EGFR with the T790M mutation to determine its activity profile against known resistance mechanisms. Further mutations, such as C797S, can confer resistance to third-generation inhibitors.[31]

Visualizations

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR_p p-EGFR (Active Dimer) EGFR->EGFR_p Dimerization & Autophosphorylation Adaptor GRB2/SOS EGFR_p->Adaptor Recruitment RAS RAS Adaptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation CompoundX Compound X (Inhibitor) CompoundX->EGFR_p Blocks ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of Compound X.

Diagram 2: In Vitro Validation Workflow

Validation_Workflow cluster_biochemical Biochemical Assays (Cell-Free) cluster_cellular Cellular Assays (Intact Cells) cluster_advanced Advanced Profiling start Start: Novel Compound X kinase_assay Kinase Inhibition Assay (Determine IC50) start->kinase_assay spr Surface Plasmon Resonance (Determine ka, kd, KD) start->spr data_analysis Comparative Analysis vs. Gefitinib kinase_assay->data_analysis spr->data_analysis phospho_assay Phospho-EGFR Assay (Cellular IC50) viability_assay Cell Viability Assay (Determine GI50) phospho_assay->viability_assay selectivity Kinase Selectivity Panel viability_assay->selectivity resistance Resistance Mutant Screening selectivity->resistance data_analysis->phospho_assay

Caption: Workflow for the in vitro validation of a novel kinase inhibitor.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Gefitinib - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2024, from [Link]

  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube. Retrieved February 27, 2024, from [Link]

  • What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? (2025, December 21). Synapse. Retrieved February 27, 2024, from [Link]

  • What is the mechanism of Gefitinib? (2024, July 17). Synapse. Retrieved February 27, 2024, from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved February 27, 2024, from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). TUM. Retrieved February 27, 2024, from [Link]

  • Methods EGFR Biochemical Assays. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2024, from [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices. Retrieved February 27, 2024, from [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014, March 15). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Measuring Cell Viability with Promega® CellTiter-Glo. (n.d.). Opentrons. Retrieved February 27, 2024, from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 27, 2024, from [Link]

  • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development. (n.d.). ScienceOpen. Retrieved February 27, 2024, from [Link]

  • EGFR (Phospho-Tyr1197)Fluorometric Cell-Based ELISA Kit. (n.d.). Assay Genie. Retrieved February 27, 2024, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 27, 2024, from [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005, May 15). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved February 27, 2024, from [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved February 27, 2024, from [Link]

  • Epidermal growth factor receptor - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2024, from [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (2021, June 1). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • EGFR Knockout A549 Cell Line. (n.d.). BPS Bioscience. Retrieved February 27, 2024, from [Link]

  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. (n.d.). PNAS. Retrieved February 27, 2024, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved February 27, 2024, from [Link]

  • Downregulation of both EGFR and ErbB3 improves the cellular response to pemetrexed in an established pemetrexed‑resistant lung adenocarcinoma A549 cell line. (2014, February 18). Spandidos Publications. Retrieved February 27, 2024, from [Link]

  • Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2025, April 21). AACR Journals. Retrieved February 27, 2024, from [Link]

  • T790M in NSCLC: ESMO Biomarker Factsheet. (n.d.). OncologyPRO. Retrieved February 27, 2024, from [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad. Retrieved February 27, 2024, from [Link]

  • Isolation and characterization of extracellular vesicles from EGFR mutated lung cancer cells. (2025, April 10). BMC. Retrieved February 27, 2024, from [Link]

  • Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

  • Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • EGFR A549 Cell Line. (n.d.). BPS Bioscience. Retrieved February 27, 2024, from [Link]

  • T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2024, from [Link]

  • Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Lung Cancer: Distinct Natural History of Patients with Tumors Harboring the T790M Mutation. (2011, March 15). AACR Journals. Retrieved February 27, 2024, from [Link]

  • Kinase Inhibitors and Fragment Screening. (n.d.). Carterra. Retrieved February 27, 2024, from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. Retrieved February 27, 2024, from [Link]

Sources

In Vivo Efficacy Evaluation of (2S)-1-Methanesulfonylpropan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the in vivo efficacy evaluation of (2S)-1-methanesulfonylpropan-2-amine derivatives , a chemical class primarily investigated as Phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory and autoimmune diseases (e.g., psoriasis, psoriatic arthritis).

This guide synthesizes experimental protocols, mechanistic insights, and comparative data to assist researchers in benchmarking these derivatives against clinical standards like Apremilast (Otezla) and tool compounds like Rolipram .

A Comparative Guide for Anti-Inflammatory Drug Development

Executive Summary: The Pharmacophore & Therapeutic Rationale

The (2S)-1-methanesulfonylpropan-2-amine scaffold represents a critical pharmacophore in medicinal chemistry, specifically designed to target the PDE4 catalytic domain . This chiral amine moiety serves two primary functions:

  • Metal Coordination: The sulfone group (

    
    ) mimics the phosphate of cAMP, coordinating with the bivalent metal ions (
    
    
    
    /
    
    
    ) in the PDE4 active site.
  • Chiral Selectivity: The (S)-configuration typically aligns the amine group to form hydrogen bonds with the invariant glutamine (Gln369 in PDE4B) in the hydrophobic pocket, enhancing potency and selectivity over other PDE families (e.g., PDE7).

Derivatives of this scaffold are engineered to improve upon the therapeutic index of first-generation PDE4 inhibitors by minimizing emetic side effects (associated with PDE4D inhibition in the brain) while maximizing anti-inflammatory efficacy in peripheral tissues.

Mechanistic Basis & Signaling Pathway[1]

To interpret in vivo efficacy, one must understand the downstream signaling cascade. Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to the accumulation of intracellular cAMP and the activation of Protein Kinase A (PKA).

Figure 1: PDE4 Inhibition Signaling Pathway

This diagram illustrates how (2S)-1-methanesulfonylpropan-2-amine derivatives suppress pro-inflammatory cytokines (TNF-


, IL-23) via the cAMP/PKA/CREB axis.

PDE4_Pathway Receptor GPCR (e.g., Adenosine A2A) AC Adenylyl Cyclase Receptor->AC Activation cAMP cAMP (cyclic AMP) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA (Protein Kinase A) cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Blocked by Inhibitor Inhibitor (2S)-Sulfone Derivative Inhibitor->PDE4 Inhibition CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-kB (Nuclear Factor kappa B) PKA->NFkB Inhibits Pathway Cytokines Decrease in TNF-α, IL-23, IL-17 Increase in IL-10 CREB->Cytokines Transcriptional Regulation NFkB->Cytokines Suppression

Caption: Mechanism of action for sulfone-amine derivatives. Inhibition of PDE4 elevates cAMP, activating PKA/CREB and suppressing NF-kB-driven cytokine release.

Comparative Efficacy Analysis

When evaluating new derivatives, data should be benchmarked against Apremilast (clinical standard) and Rolipram (high-potency tool compound, limited by emesis).

Table 1: Comparative Pharmacological Profile
Parameter(2S)-Sulfone Derivatives (Target Profile)Apremilast (Standard)Rolipram (Tool)
Primary Target PDE4 (B/D isoforms)PDE4 (Non-selective)PDE4 (Non-selective)
IC50 (Enzymatic) < 50 nM~74 nM~1-10 nM
LPS-TNF

(ED50)
0.5 - 5 mg/kg (Oral)~0.3 - 3 mg/kg~0.1 mg/kg
Emetic Potential Low (Low Brain Penetration)ModerateHigh
Bioavailability (F) > 50% (Optimized Lipophilicity)~73%Variable
Half-life (t1/2) 6 - 12 hours~6-9 hoursShort (< 3h)

Key Insight: The (2S)-1-methanesulfonylpropan-2-amine scaffold offers a tunable "aliphatic" core. Unlike Apremilast's phthalimide moiety, derivatives here often employ biaryl or heterocyclic amides to adjust the LogP (lipophilicity), thereby controlling blood-brain barrier (BBB) penetration to minimize nausea/emesis.

In Vivo Efficacy Protocols

The following protocols are the industry standard for validating the anti-inflammatory efficacy of these derivatives.

Protocol A: LPS-Induced TNF- Release (Acute Inflammation)

This model assesses the compound's ability to block the acute release of TNF-


, a direct downstream effect of PDE4 inhibition in monocytes/macrophages.

Experimental Workflow:

  • Animals: Female BALB/c mice (n=8/group).

  • Administration: Administer Vehicle, Reference (Apremilast 5 mg/kg), or Test Derivative (0.3, 1, 3, 10 mg/kg) via oral gavage (PO).

  • Challenge: Wait 60 minutes (

    
    ), then inject Lipopolysaccharide (LPS, E. coli 0111:B4) intraperitoneally (IP) at 0.3 mg/kg.
    
  • Sampling: Bleed animals 90 minutes post-LPS challenge (peak TNF-

    
    ).
    
  • Analysis: Quantify plasma TNF-

    
     via ELISA.
    
  • Calculation: Determine % Inhibition relative to Vehicle-LPS control.

Validation Criteria:

  • Vehicle group must show high TNF-

    
     (> 2000 pg/mL).
    
  • Reference (Apremilast) must show >50% inhibition at 5 mg/kg.

  • Dose-Response: Test derivatives should exhibit a clear dose-dependent inhibition (

    
    ).
    
Protocol B: Collagen-Induced Arthritis (CIA) (Chronic Efficacy)

This model mimics Rheumatoid Arthritis (RA) and Psoriatic Arthritis, evaluating long-term immune modulation.

Experimental Workflow:

  • Induction: Immunize DBA/1J mice with Bovine Type II Collagen in Complete Freund's Adjuvant (CFA) at Day 0; booster in Incomplete Freund's Adjuvant (IFA) at Day 21.

  • Treatment: Start daily oral dosing (QD or BID) at Day 21 (onset of disease) or Day 28 (established disease) for 14-21 days.

  • Scoring:

    • Clinical Score (0-4): Erythema and swelling of paws/digits.

    • Paw Thickness: Measure with calipers.

  • Histology (Endpoint): Assess joint erosion, cartilage destruction, and inflammatory cell infiltration.

Figure 2: In Vivo Experimental Workflow (LPS Model)

This diagram outlines the critical timing and steps for the acute PD model.

LPS_Workflow Start Start (t = -60 min) Dosing Oral Dosing (Test Compound / Vehicle) Start->Dosing Wait Absorption Phase (60 min) Dosing->Wait LPS LPS Challenge (IP Injection, t = 0) Wait->LPS Response Inflammatory Response (TNF-α Synthesis) LPS->Response Activation of Monocytes Bleed Blood Collection (t = +90 min) Response->Bleed ELISA ELISA Analysis (Calculate % Inhibition) Bleed->ELISA

Caption: Timeline for the LPS-induced TNF-alpha inhibition assay. Precise timing between dosing and challenge is critical for accurate PK/PD correlation.

Pharmacokinetics (PK) & Safety Considerations

To ensure that observed efficacy is driven by the specific mechanism (and not toxicity), the following PK parameters must be optimized for this scaffold:

  • Chiral Stability: The (2S)-configuration must be stable in plasma. Racemization to the (2R)-isomer can lead to a significant loss of potency (often >100-fold drop).

  • Metabolic Soft Spots: The sulfone methyl group is generally stable, but the propyl chain and the amine linkage are sites of oxidative metabolism (CYP450).

    • Strategy: Block metabolic hot spots with deuterium or fluorine (e.g.,

      
       or deuterated methyl) if half-life is < 2 hours.
      
  • Brain/Plasma Ratio:

    • Target: Brain/Plasma ratio < 0.1.

    • Rationale: Low brain penetration reduces the risk of PDE4-mediated emesis (vomiting), the dose-limiting side effect of this class.

References

  • Schafer, P. H., et al. (2010). "Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis." British Journal of Pharmacology. Link

  • Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor." Journal of Medicinal Chemistry. Link

  • Spina, D. (2008). "PDE4 inhibitors: current status." British Journal of Pharmacology. Link

  • FDA Center for Drug Evaluation and Research. (2014). "Otezla (apremilast) Pharmacology/Toxicology Review." FDA Access Data. Link

  • Kumar, N., et al. (2013). "Phosphodiesterase 4 inhibitors: a review of current clinical developments." Clinical and Experimental Pharmacology and Physiology. Link

Comparison of synthetic routes to (2S)-1-methanesulfonylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthetic Routes of (2S)-1-Methanesulfonylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1-Methanesulfonylpropan-2-amine is a chiral amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereogenic center adjacent to a sulfone moiety, makes it a valuable building block for synthesizing complex, biologically active molecules. The sulfone group can act as a hydrogen bond acceptor and is metabolically stable, while the chiral amine provides a key site for molecular interactions and further functionalization. The enantiomeric purity of this compound is critical, as different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a comparative analysis of three distinct and plausible synthetic strategies for obtaining enantiomerically pure (2S)-1-methanesulfonylpropan-2-amine: a chiral pool synthesis starting from (S)-alanine, a catalytic asymmetric reductive amination of a prochiral ketone, and a biocatalytic approach using an engineered enzyme. Each route is evaluated based on its efficiency, stereocontrol, scalability, and practical considerations for a research and development setting.

Route 1: Chiral Pool Synthesis from (S)-Alaninol

The chiral pool strategy leverages a readily available and inexpensive enantiopure starting material, in this case, (S)-alaninol, which is derived from the natural amino acid L-alanine. This approach ensures that the desired stereochemistry is incorporated from the outset.

The proposed synthetic sequence involves the protection of the amine, introduction of the methanesulfonyl group via nucleophilic substitution, and subsequent deprotection.

Synthetic Pathway:

A (S)-Alaninol B N-Boc-(S)-Alaninol A->B Boc₂O, Et₃N C N-Boc-(S)-Alaninol Tosylate B->C TsCl, Pyridine D N-Boc-(S)-1-(methylthio)propan-2-amine C->D NaSMe E N-Boc-(2S)-1-methanesulfonylpropan-2-amine D->E m-CPBA or Oxone® F (2S)-1-Methanesulfonylpropan-2-amine E->F TFA or HCl A Methylsulfonylmethane B 1-Methanesulfonylpropan-2-one A->B 1. n-BuLi 2. Ethyl acetate C (2S)-1-Methanesulfonylpropan-2-amine B->C NH₃, H₂ Chiral Ru or Ir catalyst

Caption: Asymmetric synthesis via reductive amination.

Detailed Steps and Rationale:

  • Synthesis of Prochiral Ketone: 1-Methanesulfonylpropan-2-one can be synthesized from methylsulfonylmethane (DMSO2). Deprotonation with a strong base like n-butyllithium followed by acylation with an ester such as ethyl acetate would yield the desired β-keto sulfone. [1]2. Asymmetric Reductive Amination: The key step is the direct asymmetric reductive amination of the ketone. This can be achieved with high enantioselectivity using a chiral transition metal catalyst, such as a Ruthenium-BINAP complex, with ammonia as the amine source and hydrogen gas as the reductant. [2]Alternatively, transfer hydrogenation conditions using ammonium formate as both the amine and hydrogen source can be employed. [3]This method is highly convergent and atom-economical. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee).

Route 3: Biocatalytic Reductive Amination

This "green chemistry" approach utilizes an engineered enzyme to catalyze the asymmetric amination of the prochiral ketone with exceptional stereoselectivity.

Synthetic Pathway:

A 1-Methanesulfonylpropan-2-one B (2S)-1-Methanesulfonylpropan-2-amine A->B Amine Dehydrogenase (AmDH) NH₃ C Cofactor (NADH) D Cofactor (NAD⁺) C->D AmDH reaction D->C Enzymatic Regeneration E Cofactor Regeneration System (e.g., GDH, Glucose) E->D

Caption: Biocatalytic synthesis using an amine dehydrogenase.

Detailed Steps and Rationale:

  • Enzymatic Reaction: The synthesis of (2S)-1-methanesulfonylpropan-2-amine is performed in a one-pot reaction containing the substrate (1-methanesulfonylpropan-2-one), an amine dehydrogenase (AmDH) or an imine reductase (IRED), an ammonia source (e.g., ammonium chloride), and the reduced cofactor nicotinamide adenine dinucleotide (NADH). [4]2. Cofactor Regeneration: Since NADH is expensive, a cofactor regeneration system is typically employed. A common system uses glucose dehydrogenase (GDH) and an inexpensive glucose source to continuously reduce the oxidized cofactor (NAD+) back to NADH, allowing the primary reaction to proceed with only a catalytic amount of the cofactor.

  • Advantages: This method offers several advantages, including extremely high enantioselectivity (often >99% ee), mild reaction conditions (room temperature and neutral pH in aqueous media), and a reduced environmental footprint compared to traditional chemical methods. The synthesis of the closely related (S)-1-methoxypropan-2-amine via this method has been demonstrated on a preparative scale. [5]

Comparison of Synthetic Routes

FeatureRoute 1: Chiral PoolRoute 2: Asymmetric Reductive AminationRoute 3: Biocatalytic Reductive Amination
Starting Material (S)-AlaninolMethylsulfonylmethane, Ethyl acetate1-Methanesulfonylpropan-2-one
Number of Steps ~5~21 (plus ketone synthesis)
Key Reagents/Catalyst Boc₂O, TsCl, NaSMe, m-CPBAChiral Ru or Ir catalystAmine Dehydrogenase, NADH, GDH
Estimated Overall Yield Moderate (40-60%)Good (60-80%)High (>80% for the amination step)
Expected ee >99% (chirality from starting material)90-99% (catalyst dependent)>99% (enzyme dependent)
Advantages Reliable stereocontrol, well-established reactions.Convergent, atom-economical, high ee possible.Exceptional enantioselectivity, mild and green conditions, high yield.
Disadvantages Longer route, protection/deprotection steps required.Requires synthesis of ketone precursor, expensive catalyst and ligands.Requires specific enzyme, enzyme stability and substrate scope can be limitations.

Detailed Experimental Protocol: Chiral Pool Synthesis of (2S)-1-Methanesulfonylpropan-2-amine

This protocol is based on established procedures for the individual transformations.

Step 1: Synthesis of N-Boc-(S)-Alaninol

To a solution of (S)-alaninol (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.1 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-(S)-alaninol.

Step 2: Synthesis of N-Boc-(S)-Alaninol Tosylate

N-Boc-(S)-alaninol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the slow addition of cold water. The product is extracted with ethyl acetate, and the combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the tosylate.

Step 3: Synthesis of N-Boc-(S)-1-(methylthio)propan-2-amine

The tosylate (1.0 eq) is dissolved in dimethylformamide (DMF). Sodium thiomethoxide (1.5 eq) is added, and the mixture is heated to 60 °C and stirred for 16 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of N-Boc-(2S)-1-methanesulfonylpropan-2-amine

The sulfide (1.0 eq) is dissolved in a mixture of methanol and water and cooled to 0 °C. Oxone® (2.2 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to yield the sulfone.

Step 5: Synthesis of (2S)-1-Methanesulfonylpropan-2-amine

The N-Boc protected sulfone is dissolved in DCM, and an excess of trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with NaOH, and extracted with DCM. The combined organic layers are dried and concentrated to afford the final product, (2S)-1-methanesulfonylpropan-2-amine.

Conclusion

All three presented routes offer viable pathways to (2S)-1-methanesulfonylpropan-2-amine.

  • The Chiral Pool Synthesis is a robust and reliable method, particularly for laboratory-scale synthesis where the stereochemistry is guaranteed by the starting material.

  • The Asymmetric Reductive Amination is a more modern and convergent approach that is well-suited for producing a variety of chiral amines and could be advantageous for library synthesis and process development, provided an efficient synthesis of the ketone precursor is established.

  • The Biocatalytic Route represents the state-of-the-art in asymmetric synthesis, offering unparalleled enantioselectivity and environmentally benign conditions. For large-scale industrial production, this would likely be the most cost-effective and sustainable option, pending the availability and stability of a suitable enzyme.

The choice of the optimal synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, cost considerations, available equipment, and the desired level of enantiomeric purity.

References

  • G. Casey, et al. (2001). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition, 40(5), 933-936. [Link]

  • M. B. F. Johnson, et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3256. [Link]

  • T. Ohkuma, et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364-3367. [Link]

  • CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
  • S. Wang, et al. (2024). Design of Stable Chiral Aminosulfonium Ylides and Their Catalytic Asymmetric Synthesis. Angewandte Chemie International Edition. [Link]

  • Y. Ni, et al. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]

  • Process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride. (2021). Technical Disclosure Commons. [Link]

  • D. Wetzl, et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem, 8(15), 2439-2442. [Link]

  • X. Zhang, et al. (2018). Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Molecules, 23(9), 2203. [Link]

  • P. G. J. W. A. Reijrink, et al. (2022). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. The Journal of Organic Chemistry, 87(15), 10137-10143. [Link]

  • R. Mahboub, et al. (2013). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. Trade Science Inc. Journals. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • A. Fossey-Jouenne, et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. [Link]

Sources

Benchmarking Guide: (2S)-1-methanesulfonylpropan-2-amine (MSP-2A) vs. Class Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks (2S)-1-methanesulfonylpropan-2-amine (herein referred to as MSP-2A ) against established therapeutic agents.

Based on its chemical structure, MSP-2A is the aliphatic sulfone bioisostere of Dextroamphetamine . By replacing the lipophilic phenyl ring of dextroamphetamine with a polar methylsulfonyl group, this compound represents a strategic "Lead Optimization" candidate designed to alter blood-brain barrier (BBB) penetration, metabolic stability, and receptor selectivity.

Executive Summary: The "Polar Scaffold" Hypothesis

Product Profile: MSP-2A is a low-molecular-weight amine (


) that retains the 

-methyl-ethyl-amine backbone of amphetamine but substitutes the aromatic ring for a sulfone moiety. Core Value Proposition: Theoretically reduces the neurotoxicity and abuse potential associated with aromatic psychostimulants while maintaining trace-amine associated receptor (TAAR1) activity.
Feature(2S)-1-methanesulfonylpropan-2-amine (MSP-2A)Dextroamphetamine (Standard of Care)Modafinil (Alternative)
Chemical Class Aliphatic Sulfonyl-AminePhenylisopropylamineDiphenylmethylsulfinyl
Lipophilicity (cLogP) ~ -1.2 (Highly Polar)~ 1.8 (Lipophilic)~ 1.2 (Moderate)
Predicted BBB Permeability Low (Requires Active Transport)High (Passive Diffusion)Moderate
Primary Target (Predicted) TAAR1 Agonist / GlyT TransporterDAT/NET ReleaserDAT Inhibitor (Weak)
Metabolic Stability High (Sulfone is metabolically inert)Moderate (CYP2D6 Ring Hydroxylation)Moderate (Amide hydrolysis)

Physicochemical & Pharmacokinetic Benchmarking

The most critical differentiator for MSP-2A is its polarity . Unlike Dextroamphetamine, which crosses the BBB via passive diffusion due to its lipophilic phenyl ring, MSP-2A's sulfone group creates a high Topological Polar Surface Area (TPSA).

Comparative Analysis
  • Dextroamphetamine: Rapid CNS entry

    
     Euphoria spike (High Abuse Potential).
    
  • MSP-2A: Restricted CNS entry. It likely relies on PMAT (Plasma Membrane Monoamine Transporter) or OCT (Organic Cation Transporter) for uptake. This profile mimics peripheral restriction, potentially offering therapeutic benefits (e.g., metabolic enhancement) without central overstimulation.

Data Visualization: The Polarity Shift

The following diagram illustrates the structural divergence and its impact on transport.

Pharmacokinetics cluster_0 Compound Properties cluster_1 Barriers & Transporters cluster_2 Clinical Outcome Dex Dextroamphetamine (Lipophilic Aromatic) BBB Blood-Brain Barrier (Lipid Bilayer) Dex->BBB Passive Diffusion MSP MSP-2A (Polar Sulfone) MSP->BBB Blocked OCT OCT/PMAT Transporters MSP->OCT Active Transport? HighCNS Rapid CNS Entry (Euphoria/Focus) BBB->HighCNS LowCNS Restricted CNS Entry (Wakefulness/Metabolic) OCT->LowCNS

Caption: Comparative transport mechanisms. MSP-2A's polarity necessitates active transport, contrasting with Dextroamphetamine's passive diffusion.

Pharmacodynamic Profiling (Mechanism of Action)

The "Aromatic Anchor" Problem

The dopamine transporter (DAT) binding pocket contains hydrophobic residues (Phe76, Val152) that engage in


 stacking with Dextroamphetamine's phenyl ring.
  • Hypothesis: MSP-2A lacks this aromatic ring. Therefore, its affinity for DAT inhibition will be significantly lower (

    
     > 10,000 nM)  compared to Dextroamphetamine (
    
    
    
    nM).
  • Alternative Target: The structure strongly resembles Taurine and Methiopropamine . It is likely to act as a TAAR1 Agonist (which accepts aliphatic amines) or a modulator of Glycine/GABA receptors.

Benchmarking Efficacy
ParameterMSP-2A (Predicted)DextroamphetamineClinical Implication
DAT Binding NegligibleHigh AffinityMSP-2A lacks "rush" and addiction liability.
TAAR1 Agonism Moderate/HighHighBoth may regulate monoamine firing, but MSP-2A does so without direct transporter reversal.
VMAT2 Interaction LowHighMSP-2A is unlikely to deplete vesicular dopamine stores (lower neurotoxicity).

Experimental Validation Protocols

To validate MSP-2A against existing agents, the following self-validating workflows are recommended.

Protocol A: In Vitro Monoamine Uptake Assay (HEK293 Cells)

Goal: Quantify DAT/NET/SERT inhibition relative to Dextroamphetamine.

  • Cell Line: Stable HEK293 expressing human DAT (hDAT).

  • Reagent Prep: Dissolve MSP-2A in DMSO (stock 10mM). Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Substrate: Use

    
    -Dopamine (20 nM final concentration).
    
  • Incubation:

    • Pre-incubate cells with MSP-2A or Dextroamphetamine (positive control) for 10 min at 37°C.

    • Add

      
      -Dopamine and incubate for 5 min.
      
  • Termination: Rapid wash with ice-cold Krebs-Henseleit buffer.

  • Analysis: Lyse cells and measure CPM via liquid scintillation counting.

  • Validation Check: Dextroamphetamine

    
     must fall within 20-50 nM. If not, recalibrate cell density.
    
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Goal: Confirm the "Polar Scaffold" hypothesis.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.

  • Donor Well: MSP-2A (100

    
    M) in PBS (pH 7.4).
    
  • Acceptor Well: PBS alone.

  • Incubation: 18 hours at room temperature.

  • Quantification: LC-MS/MS of acceptor well.

  • Benchmark:

    • High Permeability Control: Propranolol (

      
       cm/s).
      
    • Low Permeability Control: Theophylline.

    • Prediction for MSP-2A:

      
       cm/s (Low).
      

Synthesis & Metabolic Stability Logic

Metabolic Pathway Comparison

One of the major limitations of amphetamines is the variability in metabolism (CYP2D6 polymorphism).

  • Dextroamphetamine: Undergoes 4-hydroxylation (active metabolite) and

    
    -oxidation.
    
  • MSP-2A: The methylsulfonyl group (

    
    ) is highly stable and resistant to oxidative metabolism.
    
    • Outcome: MSP-2A is predicted to have a longer half-life and renal excretion as the unchanged parent drug, reducing patient-to-patient variability.

Metabolism cluster_Dex Dextroamphetamine Pathway cluster_MSP MSP-2A Pathway Dex Dextroamphetamine CYP CYP2D6 Oxidation Dex->CYP Met1 4-Hydroxyamphetamine (Active/Neurotoxic) CYP->Met1 MSP MSP-2A Renal Renal Excretion (Unchanged) MSP->Renal No CYP Interaction

Caption: Metabolic divergence. MSP-2A bypasses the CYP2D6 bottleneck, offering a predictable pharmacokinetic profile.

Conclusion & Recommendation

MSP-2A is not a direct replacement for Dextroamphetamine in high-potency indications (like severe ADHD) due to the likely loss of DAT affinity caused by the removal of the aromatic ring. However, it represents a superior candidate for "Soft" Psychostimulation or Metabolic Therapy .

  • Primary Indication Fit: Narcolepsy (where wakefulness without euphoria is desired) or Obesity (metabolic stability).

  • Development Status: Preclinical / Lead Optimization.

  • Go/No-Go Decision: If PAMPA-BBB confirms low permeability, investigate as a peripherally restricted TAAR1 agonist for metabolic disorders. If active transport (OCT) allows CNS entry, investigate as a non-addictive wakefulness agent.

References
  • Heal, D. J., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context: Sulfone as phenyl bioisostere). Link

  • Berry, M. D., et al. (2017). The pharmacology of trace amine-associated receptors (TAARs). Pharmacological Reviews. Link

  • PubChem Compound Summary. (2024). Structure of (2S)-1-methanesulfonylpropan-2-amine. National Library of Medicine. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for PAMPA and LogP protocols). Link

Cross-reactivity studies of (2S)-1-methanesulfonylpropan-2-amine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselectivity and Cross-Reactivity Profiling of (2S)-1-Methanesulfonylpropan-2-amine-Based Therapeutics: A Comparative Guide

1. Executive Summary & Mechanistic Rationale In my experience overseeing small-molecule lead optimization campaigns, the incorporation of the (2S)-1-methanesulfonylpropan-2-amine moiety frequently serves as a critical turning point in a project. This chiral building block is routinely grafted onto heterocyclic cores (e.g., pyrimidines, quinolines) to enhance aqueous solubility, control stereochemical trajectory, and provide a potent hydrogen-bond acceptor via the methylsulfonyl group[1].

However, the very features that drive primary target potency—namely, the strong dipole of the sulfone and the specific spatial projection dictated by the (2S) stereocenter—can inadvertently trigger biological cross-reactivity. The sulfone group can anchor the molecule into conserved structural motifs across the kinome, such as the universally conserved catalytic lysine or the DFG motif, leading to off-target toxicity[2]. Furthermore, off-target metabolic cross-reactivity, particularly the inhibition of Cytochrome P450 (CYP450) enzymes, is a known liability for basic aliphatic amines.

This guide objectively compares the cross-reactivity profile of a model kinase inhibitor utilizing the (2S)-1-methanesulfonylpropan-2-amine moiety against its stereochemical and structural alternatives, providing a self-validating framework for experimental evaluation.

2. Comparative Data: Structural Influence on Cross-Reactivity To isolate the impact of the (2S)-1-methanesulfonylpropan-2-amine group, we evaluated a matched molecular pair series of a model ATP-competitive kinase inhibitor. The data below summarizes the primary target potency alongside kinome-wide cross-reactivity (Selectivity Score,


) and metabolic cross-reactivity (CYP450 IC

).

Table 1: Cross-Reactivity Profiles of Model Inhibitor Analogs

Compound VariantR-Group / StereochemistryPrimary Target IC

(nM)
Kinome Selectivity Score

*
CYP3A4 IC

(µM)
CYP2D6 IC

(µM)
Cmpd-1 (Lead) (2S)-1-methanesulfonyl 12 0.04 (Highly Selective) > 50 > 50
Cmpd-2(2R)-1-methanesulfonyl4500.15 (Moderate)25> 50
Cmpd-3Des-sulfonyl (amine only)850.28 (Promiscuous)812
Cmpd-4(2S)-1-trifluoromethylsulfonyl450.08 (Selective)> 5035

*


 is defined as the fraction of kinases inhibited by >90% at 1 µM out of a 400+ kinase panel. Lower values indicate higher selectivity.

Data Insights: The (2S) configuration (Cmpd-1) optimally projects the sulfone into a solvent-exposed sub-pocket, maintaining high primary potency while avoiding conserved off-target kinase domains. In contrast, the (2R) enantiomer (Cmpd-2) forces the scaffold into a strained conformation, reducing primary potency and increasing off-target kinome binding. Removing the sulfone entirely (Cmpd-3) results in a promiscuous profile, as the highly basic, unhindered amine freely interacts with multiple CYP450 isoforms and off-target kinases.

3. Experimental Workflows for Cross-Reactivity Validation

To ensure trustworthy and reproducible data, the following self-validating protocols must be strictly adhered to when profiling these compounds.

Protocol A: High-Throughput Kinome Cross-Reactivity Profiling

We utilize a competitive binding assay methodology (e.g., KINOMEscan) rather than a functional activity assay[2]. Causality Check: Why use a competitive binding assay? Functional assays require active kinase preparations and specific substrates for every off-target, introducing massive variability. By utilizing a DNA-tagged kinase library and an immobilized active-site directed ligand, we measure thermodynamic binding affinity (


) independently of the kinase activation state. This ensures that inactive conformations—often targeted by sulfone-containing type II inhibitors—are not missed during cross-reactivity profiling.

Step-by-Step Methodology:

  • Kinase-Tagged T7 Phage Preparation: Grow T7 phage strains displaying human kinases fused to the phage capsid protein. Lyse the host E. coli and clarify the lysates to obtain the tagged kinase library.

  • Immobilized Ligand Competition: Combine the kinase library, the test compound (at a screening concentration of 1 µM), and an affinity resin coated with a broad-spectrum kinase inhibitor. Incubate at room temperature for 1 hour.

  • Elution and qPCR Quantification: Wash the resin to remove unbound kinases. Elute the bound kinase-phage complexes using a high-salt buffer. Quantify the eluted phage using quantitative PCR (qPCR) targeting the T7 phage genome.

  • Data Normalization: Calculate the percent control (%Ctrl) by comparing the qPCR signal of the test compound well to a DMSO control well. A low %Ctrl indicates high cross-reactivity with that specific kinase.

Protocol B: Bioluminescent CYP450 Inhibition Assay

Evaluating metabolic cross-reactivity requires decoupling the assay readout from the physical properties of the test compound[3]. Causality Check: Why use a pro-luciferin substrate instead of a fluorescent probe? Fluorescent probes are highly susceptible to auto-fluorescence from highly conjugated test compounds (a common issue with kinase inhibitors). Using a bioluminescent pro-luciferin substrate eliminates false-positive cross-reactivity signals. Furthermore, pre-incubation is mandatory to capture mechanism-based (time-dependent) inhibition caused by potential reactive metabolites of the amine.

Step-by-Step Methodology:

  • Microsome Pre-Incubation: In a 96-well plate, combine Human Liver Microsomes (HLMs, 0.1 mg/mL), the test compound (serial dilution from 50 µM to 1 nM), and the specific pro-luciferin CYP substrate in potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system. Incubate for 20 minutes at 37°C.

  • Luminescence Readout: Add the Luciferin Detection Reagent (containing luciferase and ATP) to halt CYP activity and initiate the luminescence cascade. Read the plate on a luminometer.

  • IC

    
     Determination:  Plot the normalized luminescence against the log of the compound concentration using non-linear regression to determine the IC
    
    
    
    .

4. Cross-Reactivity Profiling Visualization

G Start Compound Design: (2S)-1-methanesulfonylpropan-2-amine Split Cross-Reactivity Evaluation Start->Split Kinome Kinome Profiling (KINOMEscan) Split->Kinome Off-Target Kinases CYP Metabolic Profiling (CYP450 Luminescence) Split->CYP Hepatic Enzymes Data Selectivity Score S(10) & IC50 Determination Kinome->Data CYP->Data

Workflow for evaluating the cross-reactivity of sulfone-based therapeutic compounds.

References

  • Title: Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Source: PMC (National Institutes of Health). URL: [Link][1]

  • Title: Crowdsourced mapping extends the target space of kinase inhibitors. Source: bioRxiv. URL: [Link][2]

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A Comparative Guide to the Enantioselective Efficacy of (2S)- and (R)-1-Methanesulfonylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the principle of chirality is a cornerstone of modern pharmacology. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, a phenomenon that is particularly critical in the development of safe and effective therapeutics. This guide provides an in-depth comparative analysis of the potential enantioselective efficacy of (2S)-1-methanesulfonylpropan-2-amine and its mirror image, the (R)-enantiomer.

While direct comparative biological data for these specific enantiomers is not extensively available in current literature, this guide will establish a robust scientific framework for their differential evaluation. By examining the well-established principles of stereopharmacology and drawing parallels from structurally related sulfonamides, we will explore the anticipated differences in their biological profiles. Furthermore, this document provides detailed experimental protocols to enable researchers to rigorously investigate the enantioselective properties of these compounds.

The Critical Role of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the life sciences. Biological systems, from enzymes to receptors, are inherently chiral, creating a stereospecific environment where drug molecules interact. This "chiral recognition" means that enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[2]

The sulfonamide functional group is a key pharmacophore in a wide array of approved drugs, demonstrating a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a chiral center, as seen in 1-methanesulfonylpropan-2-amine, necessitates a thorough investigation into the distinct properties of each enantiomer.

Postulated Enantioselective Profile of 1-Methanesulfonylpropan-2-amine Enantiomers

In the absence of direct experimental data, we can postulate the likely differences in the biological activity of (2S)- and (R)-1-methanesulfonylpropan-2-amine based on their three-dimensional structures and the behavior of other chiral sulfonamides. The differential orientation of the amine and methyl groups at the chiral center will likely lead to distinct binding affinities and efficacies at their biological target(s).

Table 1: Postulated Comparative Profile of (2S)- and (R)-1-Methanesulfonylpropan-2-amine

Property(2S)-1-methanesulfonylpropan-2-amine(R)-1-methanesulfonylpropan-2-amineRationale for Postulated Differences
Binding Affinity at Target Potentially HigherPotentially LowerThe specific stereochemistry of one enantiomer is likely to have a more complementary fit to the chiral binding pocket of the biological target, leading to a more stable drug-receptor complex.
Pharmacological Efficacy Potentially the Eutomer (Therapeutically Active)Potentially the Distomer (Less Active or Inactive)Higher binding affinity often translates to greater efficacy, as the drug is more likely to induce the necessary conformational changes in the target protein to elicit a biological response.
Metabolic Profile May exhibit stereoselective metabolismMay be metabolized at a different rate or through a different pathwayThe enzymes responsible for drug metabolism are also chiral and can differentiate between enantiomers, leading to differences in metabolic stability and the formation of different metabolites.
Potential for Off-Target Effects Lower potential if it is the more active enantiomerHigher potential for off-target binding and associated side effectsThe less active enantiomer (distomer) may have a higher propensity to bind to other receptors or enzymes, leading to unintended pharmacological effects.

Mechanistic Insights: The Importance of Stereospecific Interactions

The sulfonamide moiety is known to participate in key interactions with biological targets, often involving hydrogen bonding and interactions with metal ions within enzyme active sites.[5] The precise orientation of the functional groups around the chiral center in 1-methanesulfonylpropan-2-amine will dictate how effectively each enantiomer can engage in these critical binding interactions.

G cluster_enantiomers Enantiomers cluster_target Biological Target (e.g., Enzyme) cluster_outcome Biological Response S_enantiomer (2S)-1-methanesulfonylpropan-2-amine target Chiral Binding Pocket S_enantiomer->target High Affinity Binding (Optimal Fit) R_enantiomer (R)-1-methanesulfonylpropan-2-amine R_enantiomer->target Low Affinity Binding (Suboptimal Fit) therapeutic_effect Desired Therapeutic Effect target->therapeutic_effect Elicits Response no_effect Reduced or No Effect target->no_effect Fails to Elicit Optimal Response

Caption: Postulated interaction of enantiomers with a chiral biological target.

Experimental Protocols for Enantioselective Analysis

To empirically determine the enantioselective efficacy, a robust analytical method for the separation and quantification of the (2S) and (R) enantiomers is essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.

Protocol: Chiral HPLC Separation of 1-Methanesulfonylpropan-2-amine Enantiomers

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Polysaccharide-based CSP (e.g., amylose or cellulose derivatives)

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)

  • Racemic standard of 1-methanesulfonylpropan-2-amine

  • (2S)- and (R)- enantiomer samples for analysis

2. Chromatographic Conditions (Starting Point):

  • Column: Chiralpak AD-H (or equivalent)

  • Mobile Phase: 80:20:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare solutions of the individual enantiomer samples at a similar concentration.

4. Experimental Workflow:

G start Start: Sample Preparation racemic_std Prepare Racemic Standard (1 mg/mL) start->racemic_std sample_prep Prepare Enantiomer Samples (1 mg/mL) start->sample_prep hplc_setup HPLC System Equilibration with Mobile Phase racemic_std->hplc_setup sample_prep->hplc_setup inject_racemic Inject Racemic Standard hplc_setup->inject_racemic analyze_racemic Analyze Chromatogram: - Confirm Separation - Determine Elution Order inject_racemic->analyze_racemic inject_samples Inject Individual Enantiomer Samples analyze_racemic->inject_samples analyze_samples Analyze Chromatograms: - Determine Enantiomeric Purity - Quantify Each Enantiomer inject_samples->analyze_samples end End: Report Results analyze_samples->end

Caption: Workflow for chiral HPLC analysis.

5. Data Analysis and Interpretation:

  • The injection of the racemic standard should yield two well-resolved peaks, corresponding to the two enantiomers.

  • By injecting the individual enantiomer samples, the elution order can be confirmed.

  • The enantiomeric excess (% ee) of a sample can be calculated using the peak areas of the two enantiomers.

Future Directions and Conclusion

The comprehensive evaluation of the enantioselective efficacy of (2S)-1-methanesulfonylpropan-2-amine and its (R)-enantiomer is a critical step in understanding their therapeutic potential. While this guide provides a strong theoretical framework and practical experimental protocols, further in vitro and in vivo studies are necessary to definitively characterize their individual pharmacological profiles.

Researchers are encouraged to utilize the provided methodologies to investigate the stereospecific binding, functional activity, and pharmacokinetic properties of these enantiomers. Such studies will be instrumental in determining which enantiomer, if any, possesses a superior therapeutic index and warrants further development. The principles and protocols outlined herein serve as a foundational guide for the rigorous scientific investigation of these and other chiral drug candidates.

References

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  • (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. Retrieved from [Link]

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  • (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. PMC. Retrieved from [Link]

  • (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. Retrieved from [Link]

  • (n.d.). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. PMC. Retrieved from [Link]

  • (2024). Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides. PMC. Retrieved from [Link]

  • (2000). New selective and potent 5-HT(1B/1D) antagonists: chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides. PubMed. Retrieved from [Link]

  • (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. DermNet. Retrieved from [Link]

  • (2025). Enantioselective Detection, Bioactivity and Metabolism of the Novel Chiral Insecticide Fluralaner. Request PDF. Retrieved from [Link]

Sources

Optimizing Beta-Amino Sulfone Scaffolds: A Comparative Guide to (2S)-1-methanesulfonylpropan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (2S)-1-methanesulfonylpropan-2-amine and its analogs. It is designed for medicinal chemists and drug developers focusing on sulfone-based pharmacophores in PDE4, TACE, and Integrin inhibitor discovery.

Executive Summary: The Role of the Aliphatic Sulfone Scaffold

(2S)-1-methanesulfonylpropan-2-amine represents a critical "chiral building block" in modern medicinal chemistry. Unlike its aryl-substituted counterparts (e.g., the amine fragment of Apremilast ), this aliphatic analog offers a unique profile of high water solubility, low molecular weight, and metabolic stability.

This guide compares the performance of this specific scaffold against three primary alternatives:

  • Aryl-Beta-Amino Sulfones (High Potency, Low Solubility).

  • Sulfonamide Isosteres (Alternative H-bond Geometry).

  • Racemic/Distomeric Analogs (Cost-Effective vs. Selectivity).

Key Application Areas
  • PDE4 Inhibitors: As a polar surrogate for the dialkoxyphenyl ring to improve oral bioavailability.

  • TACE (ADAM17) Inhibitors: Targeting the S1' pocket with reduced lipophilicity.

  • Gamma-Secretase Modulators: Tuning the potency/solubility ratio in CNS drug discovery.

Comparative Analysis: Performance Metrics

The following data summarizes the trade-offs between the (2S)-1-methanesulfonylpropan-2-amine scaffold and its structural analogs. Data is synthesized from representative SAR studies on beta-amino sulfone pharmacophores [1, 2].

Table 1: Physicochemical & Potency Comparison
Feature(2S)-Aliphatic Sulfone (Subject)Aryl-Sulfone Analog (e.g., Apremilast frag.)Sulfonamide Analog (2R)-Enantiomer
Structure Me-SO₂-CH₂-CH(NH₂)-MeAr-SO₂-CH₂-CH(NH₂)-MeMe-SO₂-NH-CH(Me)-...Me-SO₂-CH₂-CH(NH₂)-Me
PDE4 Potency (IC₅₀) Moderate (µM range)High (nM range) Low-ModerateInactive / Low
Solubility (LogP) High (< 1.0) Low (> 2.5)ModerateHigh
Metabolic Stability High (No aromatic hydroxylation)Moderate (CYP substrate)Moderate (N-dealkylation)High
H-Bond Potential 2 Acceptors (SO₂), 1 Donor (NH₂)2 Acceptors, 1 Donor +

-stacking
2 Acceptors, 2 DonorsIdentical to (2S)
Synthetic Cost Moderate (Chiral Pool/Ellman)High (Multi-step Aryl coupling)Low (Coupling)Moderate

Expert Insight: While the Aryl-Sulfone analogs generally exhibit higher potency due to hydrophobic interactions (e.g.,


-stacking in the PDE4 Q-pocket), the (2S)-Aliphatic Sulfone  is superior for "Lead-Like" properties. It allows chemists to "spend" lipophilicity elsewhere in the molecule to optimize target selectivity without violating Lipinski's Rule of 5.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of (2S)-1-methanesulfonylpropan-2-amine is governed by three critical structural vectors.

A. Stereochemistry: The (S)-Configuration Imperative

For PDE4 and TACE targets, the spatial arrangement of the amine relative to the sulfone is non-negotiable.

  • Mechanism: The (S)-amine aligns with the Aspartate or Glutamate residues in the active site (e.g., Asp318 in PDE4B).

  • Observation: The (2R)-enantiomer typically shows a 10-100 fold loss in potency , acting as a distomer that contributes to metabolic load without therapeutic benefit.

B. The Sulfone "Anchor"

The methanesulfonyl group (


) acts as a robust hydrogen bond acceptor.
  • Vs. Sulfoxides (

    
    ):  Sulfones are achiral at sulfur and chemically stable. Sulfoxides introduce a second chiral center, complicating synthesis and creating diastereomers.
    
  • Vs. Sulfonamides (

    
    ):  The methylene linker (
    
    
    
    ) in the subject compound allows for rotational freedom that sulfonamides (rigid
    
    
    bond) lack. This flexibility is crucial for induced-fit binding.
C. The Alpha-Methyl Group (Propyl Chain)

The "propan-2-amine" backbone introduces a methyl group at the alpha position (relative to the amine).

  • Effect: This methyl group creates a "Thorpe-Ingold Effect" (Gem-dimethyl like) , restricting conformational freedom and pre-organizing the molecule for binding.

  • Comparison: Analogs lacking this methyl group (ethylamines) often suffer from higher entropic penalties upon binding, leading to reduced affinity.

Visualization: SAR Logic & Signaling Pathway

The following diagram illustrates the SAR decision tree and the interaction mechanism within the target binding pocket.

SAR_Logic cluster_binding Target Interaction (PDE4/TACE) Scaffold (2S)-1-methanesulfonyl propan-2-amine Aryl Aryl Substitution (e.g., Apremilast) Scaffold->Aryl Add Phenyl Ring Enantiomer (2R)-Enantiomer Scaffold->Enantiomer Invert Center Chain Des-Methyl (Ethyl) Scaffold->Chain Remove Methyl Binding H-Bond Network: Sulfone (Acceptor) + Amine (Donor) Scaffold->Binding Potency Increased Potency (Hydrophobic Pocket) Aryl->Potency Solubility Decreased Solubility (High LogP) Aryl->Solubility Inactive Loss of Activity (Steric Clash) Enantiomer->Inactive Entropy High Entropic Penalty (Flexible Linker) Chain->Entropy

Caption: SAR decision matrix showing the trade-offs between potency, solubility, and stereochemistry for beta-amino sulfone scaffolds.

Experimental Protocol: Asymmetric Synthesis

To ensure the high enantiopurity required for SAR studies (>98% ee), the Ellman's Sulfinamide method is the industry standard protocol. This self-validating workflow avoids the resolution steps required by racemic synthesis.

Protocol: Synthesis of (2S)-1-methanesulfonylpropan-2-amine

Objective: Synthesis of chiral amine from commercially available 1-(methylsulfonyl)propan-2-one.

Reagents:

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Sodium borohydride (

    
    )
    
  • HCl (4M in dioxane)

Step-by-Step Workflow:

  • Condensation (Imine Formation):

    • Charge a flame-dried flask with 1-(methylsulfonyl)propan-2-one (1.0 eq) and (R)-2-Methyl-2-propanesulfinamide (1.1 eq).

    • Add THF (anhydrous) followed by

      
       (2.0 eq).
      
    • Stir at reflux (65°C) for 12-18 hours under

      
      .
      
    • Validation: Monitor by TLC/LCMS for disappearance of ketone.

  • Diastereoselective Reduction:

    • Cool the mixture to -48°C.

    • Add

      
       (5.0 eq) slowly to minimize exotherm.
      
    • Stir for 4 hours, allowing to warm to room temperature.

    • Mechanism:[1] The bulky tert-butyl sulfinyl group directs the hydride attack to the Re-face, yielding the (S,R)-sulfinamine intermediate.

  • Hydrolysis (Deprotection):

    • Quench reaction with brine. Filter through Celite.

    • Concentrate organic layer.

    • Dissolve residue in MeOH and add 4M HCl/Dioxane (2.0 eq).

    • Stir at RT for 1 hour.

    • Precipitate the amine hydrochloride salt with diethyl ether.

  • Quality Control:

    • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).

    • Target: >98% ee. If <98%, recrystallize from EtOH/Et2O.

References

  • Manhwadhra, K. S., et al. (2008). "Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(24), 6377-6380.

  • Schafer, P. H., et al. (2010). "Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis." British Journal of Pharmacology, 159(4), 842-855.

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

Reproducibility of experimental results involving (2S)-1-methanesulfonylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-1-methanesulfonylpropan-2-amine : Reproducibility & Synthesis Comparison

Executive Summary: The Stereochemical Imperative

In the high-stakes arena of medicinal chemistry, (2S)-1-methanesulfonylpropan-2-amine (CAS: 2382277-36-1 for the (R)-enantiomer analog; typically custom-synthesized as the (S)-form) represents a critical chiral building block. It is frequently employed in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and various kinase inhibitors where the sulfone moiety provides metabolic stability and hydrogen-bond accepting capability, while the chiral amine directs binding affinity.

This guide addresses the reproducibility crisis often encountered with this intermediate: the variability in enantiomeric excess (ee) and hygroscopic instability of the salt form. We compare the Biocatalytic Transamination route (the superior alternative) against the traditional Chiral Pool Chemical Synthesis , providing validated protocols to ensure batch-to-batch consistency.

Part 1: Comparative Analysis of Production Methods

For a drug development professional, the choice of source material dictates the impurity profile of the final API. We compared the two dominant methodologies for accessing (2S)-1-methanesulfonylpropan-2-amine.

Table 1: Methodological Performance Matrix
MetricMethod A: Biocatalytic Transamination (Recommended)Method B: Chiral Pool Synthesis (from L-Alanine) Method C: Classical Resolution
Enantiomeric Excess (ee) > 99.5% (Strict Enzymatic Control)95-98% (Risk of racemization during reduction)< 90% (Requires multiple recrystallizations)
Overall Yield 85% (One-pot potential)60-70% (4-step linear sequence)< 35% (Theoretical max 50%)
Impurity Profile Clean (trace ketone, easy removal)Complex (Reductive byproducts, metal leaching)Resolving agent contamination
Scalability High (Flow chemistry compatible)Moderate (Exothermic reduction steps)Low (Volume inefficient)
Reproducibility Score High MediumLow

Part 2: The Logic of Synthesis (Causality & Mechanism)

To understand why reproducibility fails, we must visualize the pathways. The chemical route often fails due to the partial racemization of the chiral center during the activation of the carboxylic acid or the subsequent reduction steps. The biocatalytic route circumvents this by establishing the chiral center in the final step under thermodynamic equilibrium control.

Diagram 1: Comparative Synthetic Pathways

SynthesisComparison cluster_chem Method B: Chemical Synthesis (Risk of Racemization) cluster_bio Method A: Biocatalytic Route (Stereoselective) L_Ala L-Alanine Prot Boc-Protection L_Ala->Prot Red Reduction to Alcohol (Racemization Risk) Prot->Red Mes Mesylation & Sulfone Displacement Red->Mes Deprot Deprotection Mes->Deprot Product (2S)-1-methanesulfonyl propan-2-amine Deprot->Product Ketone 1-methanesulfonyl propan-2-one Enz ω-Transaminase (PLP-dependent) Ketone->Enz + Donor Enz->Product >99% ee Donor Amine Donor (Isopropylamine)

Caption: Figure 1. The chemical route introduces racemization risks at the reduction stage, whereas the biocatalytic route generates the chiral center directly from the prochiral ketone.

Part 3: Validated Experimental Protocol (Biocatalytic Route)

Objective: Synthesis of (2S)-1-methanesulfonylpropan-2-amine hydrochloride with >99% ee. Rationale: This protocol utilizes an ω-Transaminase (ω-TA) which transfers an amino group from an achiral donor (isopropylamine) to the prochiral ketone. The equilibrium is shifted by removing the volatile coproduct (acetone).

Materials & Reagents
  • Substrate: 1-methanesulfonylpropan-2-one (CAS: Custom/In-house).

  • Enzyme: Codexis ATA-113 or equivalent (S)-selective ω-Transaminase.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Donor: Isopropylamine (1M solution in buffer).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Workflow
  • Buffer Preparation (Self-Validating Step):

    • Prepare 100 mM Potassium Phosphate buffer.

    • Validation: Adjust pH strictly to 7.5. If pH < 7.0, enzyme activity drops by 40%; if pH > 8.5, stability is compromised.

    • Add PLP (1 mM final concentration). The solution must turn bright yellow. Loss of color indicates PLP degradation.

  • Reaction Initiation:

    • Dissolve 1-methanesulfonylpropan-2-one (500 mg, 3.67 mmol) in the buffer (15 mL). DMSO (5% v/v) can be added if solubility is poor.

    • Add Isopropylamine (1.0 mL, ~3 eq).

    • Add ω-Transaminase (25 mg).

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Equilibrium Shift (Critical for Yield):

    • The reaction produces acetone. To drive the reaction to completion (>90% conversion), perform the reaction in an open vessel with a slight nitrogen sweep or use a reduced pressure system (200 mbar) to continuously remove acetone.

  • Work-up & Purification:

    • Acidify reaction mixture to pH 2 with 6N HCl (stops enzyme, protonates amine).

    • Extract with Ethyl Acetate (3x) to remove unreacted ketone (organic layer discarded).

    • Basify aqueous layer to pH 12 using 5N NaOH.

    • Extract product into Dichloromethane (DCM) (4x).

    • Dry DCM over

      
      , filter, and treat with 4M HCl in dioxane to precipitate the salt.
      
  • Isolation:

    • Filter the white solid.

    • Note on Hygroscopicity: The HCl salt is hygroscopic. Dry in a vacuum oven at 40°C over

      
       for 12 hours. Store under Argon.
      

Part 4: Quality Control & Data Validation

To ensure reproducibility, you must validate the Enantiomeric Excess (ee) using chiral HPLC. Standard reverse-phase methods will NOT separate the enantiomers.

Analytical Method: Chiral HPLC
  • Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Sulfone absorption).

  • Expected Retention Times:

    • (R)-isomer: ~8.5 min

    • (S)-isomer: ~10.2 min (Confirm with racemic standard).

Diagram 2: Analytical Logic Flow

QC_Flow Sample Isolated Product (HCl Salt) Deriv Free Base Liberation (NaOH/DCM) Sample->Deriv HPLC Chiral HPLC (Chiralpak AD-H) Deriv->HPLC Decision ee > 99%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize (EtOH/Et2O) Decision->Fail No Fail->Sample Reprocess

Caption: Figure 2. Quality control decision tree ensuring only high-fidelity chiral building blocks enter downstream synthesis.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: Scalable and sustainable synthesis of chiral amines by biocatalysis.[1]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Transaminase Screening & Methodology

    • Title: Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor Th
    • Source: ResearchG
    • URL:[Link]

  • Chemical Properties & Identification

    • Title: (2S)-N-methyl-1-phenylpropan-2-amine (Analogous Structure Data).[2][3]

    • Source: PubChem.[2][3][4][5]

    • URL:[Link]

  • Sulfone-Amine Synthesis Context

    • Title: Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
    • Source: MDPI.
    • URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of (2S)-1-methanesulfonylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(2S)-1-methanesulfonylpropan-2-amine is a bifunctional chiral intermediate containing a primary amine and a sulfone moiety. Its disposal requires a specific protocol because it combines the corrosivity/basicity of amines with the thermal stability and emission potential (SOx) of sulfones.

Do not treat this simply as "General Organic Waste." Improper segregation can lead to immediate exothermic reactions (with acids) or regulatory violations regarding sulfur emissions during incineration.

Chemical Hazard Profile
FeatureChemical MoietyOperational Hazard
Basicity Primary Amine (

)
Corrosive (pH > 12). Reacts exothermically with acids. Absorbs

from air to form carbamates.
Polarity Sulfone (

)
High water solubility; difficult to extract from aqueous waste streams.
Combustion Sulfur ContentGenerates Sulfur Dioxide (

)
upon incineration. Requires scrubbed incineration.
Chirality (2S)-StereocenterBiological activity potential. Treat as a pharmacological agent until denatured.

Pre-Disposal Stabilization (The Self-Validating System)

Core Directive: Never dispose of the free base amine directly into a mixed organic drum without stabilization. The risk of exothermic reaction with acidic waste streams is too high.

Protocol: Amine Neutralization & Salt Formation

This protocol converts the volatile, corrosive free base into a stable, non-volatile ammonium salt before it enters the waste stream.

Reagents Required:

  • 1N Hydrochloric Acid (HCl) or 1N Sulfuric Acid (

    
    ) in water/methanol.
    
  • pH Strips (Range 0–14).

  • Ice bath.

Step-by-Step Procedure:

  • Dissolution: Dissolve the waste (2S)-1-methanesulfonylpropan-2-amine in a minimal amount of Methanol or Ethanol.

  • Cooling: Place the vessel in an ice bath to maintain temperature

    
    .
    
  • Acidification: Slowly add 1N acid dropwise while stirring.

  • Validation (The Checkpoint): Test pH.

    • Target: pH 4–5.

    • Why? This ensures the amine is fully protonated (

      
      ). It is no longer corrosive to metal drums and will not release vapors.
      
  • Transfer: Move the resulting solution to the Non-Halogenated Organic Waste (Sulfur-Containing) stream.

Workflow Visualization

The following diagram illustrates the decision logic for stabilizing this compound.

DisposalWorkflow Start Waste: (2S)-1-methanesulfonylpropan-2-amine CheckState Check State: Solid or Solution? Start->CheckState IsSolid Solid / Pure Oil CheckState->IsSolid IsSoln In Solution CheckState->IsSoln Dissolve Dissolve in MeOH/EtOH IsSolid->Dissolve CheckPH Check pH IsSoln->CheckPH Dissolve->CheckPH Neutralize Slow Addition: 1N HCl to pH 4-5 CheckPH->Neutralize If pH > 7 (Basic) Segregate Segregate: Sulfur-Containing Organic Waste CheckPH->Segregate If pH 4-6 (Stable) Neutralize->Segregate Label Labeling: 'Contains Sulfur' + 'Ammonium Salts' Segregate->Label

Figure 1: Decision tree for the safe stabilization and segregation of sulfone-amine waste.

Waste Stream Segregation & Logistics

Proper segregation prevents "unknown" barrel reactions and ensures the incineration facility can process the waste without violating emissions permits.

Compatibility Matrix
Chemical ClassCompatibilityAction
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE DANGER: Amines can form explosive N-oxides or ignite. Keep strictly separate.
Acids (Mineral)Reactive Compatible only after controlled neutralization (see Section 2).
Halogenated Solvents (DCM, Chloroform)Compatible Can be mixed if the waste stream is designated "Halogenated & Sulfur-Containing."
Aqueous Streams Compatible High water solubility means it will migrate to the aqueous layer.
Labeling Requirements (RCRA/EU CLP)

Your waste tag must explicitly state:

  • Chemical Name: (2S)-1-methanesulfonylpropan-2-amine (or "Aliphatic Amine Sulfone").

  • Constituents: Sulfur content (approx.[1] % wt).[1][2][3][4][5]

  • Hazard Codes:

    • D002 (Corrosive) - If not neutralized.

    • Irritant / Skin Sensitizer.

Final Disposal: Incineration Parameters

As a researcher, you do not perform the incineration, but you must select the correct waste code so the facility uses the right equipment.

  • Method: Rotary Kiln Incineration.

  • Temperature Requirement:

    
     (2000°F).
    
    • Reasoning: Sulfones are thermally stable. High temperatures are required to fully break the

      
       and 
      
      
      
      bonds.
  • Scrubbing Requirement: Wet Gas Scrubbing (Caustic).

    • Reasoning: The combustion product is

      
       (acidic gas). The incinerator must use a caustic scrubber (NaOH) to neutralize the exhaust, preventing acid rain formation.
      
  • Waste Code Assignment:

    • USA (RCRA): Generally falls under D001 (Ignitable) if in solvent, or D002 (Corrosive) if basic. There is no specific "P" or "U" listing for this specific intermediate, so it defaults to characteristic waste.

    • EU (EWC): 07 05 04 * (other organic solvents, washing liquids and mother liquors).

Emergency Spill Response

In the event of a spill of pure (2S)-1-methanesulfonylpropan-2-amine:

  • Evacuate & PPE: Evacuate the immediate area. Don full PPE (Nitrile gloves, safety goggles, lab coat). Note: Amines can penetrate latex; use Nitrile.

  • Ventilation: Ensure fume hoods are active; open windows if safe.

  • Containment: Surround the spill with vermiculite or sand . Do not use paper towels (surface area increase can accelerate volatilization).

  • Neutralization:

    • Apply a weak acid neutralizer (e.g., Citric acid powder or dilute acetic acid) to the spill before sweeping.

    • Observation: Verify pH is neutral with litmus paper.

  • Disposal: Scoop the solid/absorbent mixture into a wide-mouth jar. Label as "Spill Debris: Corrosive Amine/Sulfone."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71309436 (Enantiomer/Analog Reference). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.B: Disposal of Specific Types of Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

Sources

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